The table below summarizes the core chemical and discovery information for Flavokawain B.
| Property | Description |
|---|---|
| IUPAC Name | (2E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one [1] |
| Chemical Formula | C₁₇H₁₆O₄ [1] |
| Molecular Weight | 284.31 g/mol [2] |
| CAS Registry Number | 1775-97-9 [2] [1] |
| Chemical Structure | A chalcone, featuring two aromatic rings (A and B) linked by a three-carbon α,β-unsaturated ketone bridge [3]. |
| Primary Natural Source | Roots of the kava plant (Piper methysticum) [3] [4]. |
| Other Plant Sources | Aniba riparia, P. triangularis var. palloda, and Didymocarpus corchorijolia [3]. |
This compound exhibits a broad range of biological activities through multiple cellular pathways.
This compound has demonstrated cytotoxic effects against various cancer cell lines by inducing cell cycle arrest and apoptosis [3] [4]. The following diagram illustrates the key signaling pathways involved in its anticancer mechanism:
Key anticancer mechanisms of this compound
Specific evidence includes:
This compound exerts anti-inflammatory effects primarily by inhibiting the NF-κB signaling pathway [3]. It suppresses the expression of pro-inflammatory mediators and cytokines.
Recent research has identified this compound as a Selective Peroxisome Proliferator-Activated Receptor Gamma Modulator (SPPARMγ) [6].
For researchers looking to replicate or build upon these findings, here is a summary of common experimental protocols.
| Investigation Area | Common Model Systems | Key Assays & Techniques |
|---|---|---|
| Cytotoxicity & Anticancer | Human cancer cell lines (e.g., SNU-478 cholangiocarcinoma, HSC-3 oral carcinoma, osteosarcoma) [5] [3]. | MTT or MTS assay for cell viability [5]. Flow cytometry (Annexin V/PI staining) for apoptosis and cell cycle analysis [5]. Western blotting for protein expression (e.g., Bax, Bcl-2, caspases, p-Akt) [5] [3]. |
| In Vivo Efficacy | Mouse xenograft models [5]. | Administration of this compound (e.g., 25 mg/kg, i.p.) alone or with chemotherapeutics [5]. Tumor volume and weight measurement [5]. |
| Anti-inflammatory | LPS-induced RAW 264.7 murine macrophage cells [3]. | Griess assay for nitric oxide (NO) quantification [3]. ELISA for prostaglandin E2 (PGE2) and cytokines (e.g., TNF-α) [3]. Western blot for iNOS and COX-2 protein levels [3]. |
| PPARγ Agonism (Antidiabetic) | 3T3-L1 preadipocyte cell line, T2DM animal models [6]. | Surface plasmon resonance (SPR) for binding affinity to PPARγ [6]. Luciferase reporter gene assay for transcriptional activity [6]. Glucose uptake assays (e.g., 2-NBDG) [6]. |
Despite its promise, several challenges need to be addressed for the translational development of this compound:
Flavokawain B fights cancer by stopping cell division and triggering programmed cell death through several precise molecular interactions.
FKB activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
This process of FKB-induced apoptosis, integrating both major pathways, can be visualized as follows:
Diagram illustrating the core signaling pathways through which this compound induces apoptosis in cancer cells.
FKB can halt cell division at specific checkpoints, preventing cancer proliferation. The specific arrest point depends on the cellular context, particularly the p53 status [4]:
Beyond its anti-cancer role, FKB is a potent anti-inflammatory agent. Recent research shows it specifically targets Toll-like Receptor 2 (TLR2) to exert its effects [6].
The anti-inflammatory pathway is summarized below:
Diagram showing how this compound targets the TLR2/NF-κB pathway to suppress the expression of key inflammatory genes.
It is crucial for researchers to note that FKB is also identified as a potent hepatotoxin (liver toxin) [7] [8]. Its mechanism for causing liver damage shares some pathways with its anti-cancer action but results in a harmful outcome in normal liver cells.
For drug development, understanding which parts of the FKB molecule are critical for its activity is key. A summary of important structural features is provided below [4] [9]:
| Structural Feature | Impact on Activity & Notes |
|---|---|
| Trimethoxy A-ring | Provides the best compromise between high cytotoxicity and selectivity for cancer cells [4]. |
| Meta (3) position | Substitution on the meta position of the B-ring is favorable for activity [4]. |
| Halogen Substituents | The presence of chlorine (Cl) or fluorine (F) at positions 2 and 3 on the B-ring can improve cytotoxicity, as seen in synthetic derivatives [9]. |
For scientists looking to replicate or build upon this research, here are the core methodologies from key studies.
This compound is a promising multi-target agent, but its therapeutic application requires careful consideration of its hepatotoxic potential. Future research should focus on designing novel derivatives based on SAR findings to enhance efficacy and improve safety profiles.
| Parameter | Findings |
|---|---|
| Binding Affinity (SPR) | Confirmed high-affinity binding to PPARγ [1]. |
| In Vitro Activity | Increased glucose uptake; partial PPARγ activation; minimal adipogenesis [1] [2]. |
| In Vivo Efficacy | Lowered blood glucose & glycated hemoglobin in diabetic mice [1] [2]. |
| Key Mechanism | Inhibits CDK5-mediated PPARγ phosphorylation at Ser273 [1]. |
| Critical Safety Finding | Induced hepatotoxicity in HepG2 cells (LD₅₀ = 15.3 μM) and in mice [3]. |
| Experiment | Detailed Methodology |
|---|---|
| Binding Affinity (SPR) | Recombinant human PPARγ protein immobilized on CM5 sensor chip; binding affinity measured via amine coupling kit [2]. |
| Cellular Glucose Uptake | 2-NBDG fluorescent glucose analog used; HepG2 & 3T3-L1 cells treated with FKB; uptake measured via fluorescence [2]. |
| Adipocyte Differentiation | 3T3-L1 preadipocytes differentiated with FKB or Rosiglitazone; lipid accumulation quantified via Oil Red O staining [2]. |
| Gene Expression (qPCR) | mRNA extracted from FKB-treated 3T3-L1 cells; expression of insulin sensitivity & adipogenesis genes analyzed via qPCR [2]. |
| In Vivo Efficacy | HFD-fed/STZ-treated and db/db mice treated with FKB; fasting blood glucose, postprandial glucose, and glycated hemoglobin measured [1] [2]. |
FKB acts as a Selective PPARγ Modulator (SPPARγM). Unlike full agonists like Rosiglitazone, which robustly activate the entire transcriptional program leading to both insulin sensitization and adverse effects, FKB only partially activates PPARγ [1] [2]. A key mechanism is its ability to inhibit the phosphorylation of PPARγ at the Ser273 residue by kinases like CDK5. This specific phosphorylation is linked to the dysregulation of diabetic genes, and its inhibition is considered a major contributor to FKB's insulin-sensitizing effects without promoting significant weight gain [1] [4].
The following diagram illustrates the primary signaling pathway and the overall experimental workflow used to characterize FKB.
Diagram of FKB's proposed mechanism and key experiments. FKB binds PPARγ and inhibits CDK5-mediated Ser273 phosphorylation, leading to selective gene regulation and improved insulin sensitivity. Experiments progress from molecular binding to in vivo efficacy and safety.
In contrast to the 2024 findings, a 2010 study identified FKB as a potent hepatotoxin [3]. The study reported:
This finding is critical because kava extracts, the source of FKB, have been restricted in many countries due to hepatotoxicity concerns [3]. The divergence in safety outcomes between the recent and older studies could be related to dosage, extraction methods, or specific formulations, highlighting a major area for further investigation.
This compound is a compelling natural SPPARγM that demonstrates powerful anti-diabetic efficacy in preclinical models. Its unique mechanism of inhibiting PPARγ-Ser273 phosphorylation separates insulin-sensitizing benefits from adverse effects like weight gain.
However, the historically reported hepatotoxicity cannot be overlooked. Future research and drug development efforts should focus on:
The table below summarizes the key molecular targets of FKB and the functional consequences of their interaction.
| Molecular Target | Type of Target | Biological Consequence | Reported IC₅₀ / Kᴅ / Effect | Experimental Context |
|---|---|---|---|---|
| NEDD8 Activating Enzyme (NAE) [1] | Enzyme | Inhibits protein neddylation, induces Skp2 degradation | N/A (binds regulatory subunit APP-BP1) | Prostate cancer cell lines (LNCaP, PC3, C4-2B); In vitro conjugation assay |
| Toll-like Receptor 2 (TLR2) [2] | Receptor | Inhibits NF-κB & MAPK inflammatory signaling | Kᴅ: 2.26 µM (SPR assay) [2] | Inflammatory Bowel Disease (IBD) mouse model; Bone marrow-derived macrophages |
| Myeloid Differentiation Factor 2 (MD-2) [3] | Co-receptor (TLR4) | Blocks LPS-induced NF-κB & MAPK signaling | N/A (competes with LPS) | Acute Lung Injury (ALI) mouse model; Macrophages |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) [4] | Nuclear Receptor | Partial agonist; promotes glucose uptake & insulin sensitization | Kᴅ: 0.36 µM (SPR assay) [4] | Type 2 Diabetes mouse model; 3T3-L1 adipocytes, HepG2 cells |
| Uridine-Cytidine Kinase 2 (UCK2) [5] | Enzyme | Suppresses UCK2 expression, downregulating STAT3/Hif-1α/VEGF | IC₅₀: 28 µM (cell proliferation) [5] | Hepatocellular carcinoma (HepG2 cells) |
For researchers looking to validate or build upon these findings, here is a summary of the key experimental approaches and critical findings.
FKB inhibits the NEDD8 Activating Enzyme (NAE), which initiates the neddylation cascade crucial for activating Cullin-RING ligases [1].
FKB exerts potent anti-inflammatory effects by targeting the LPS-sensing receptor complex [2] [3].
FKB acts as a selective PPARγ modulator (SPPARγM) [4].
The following diagrams illustrate the core signaling pathways modulated by FKB, based on the documented evidence.
Diagram summarizing the three primary molecular mechanisms of this compound.
A significant body of evidence identifies FKB as a potent hepatotoxin [6]. Studies in HepG2 and L-02 liver cells showed FKB induces oxidative stress, depletes glutathione (GSH), and concurrently inhibits IKK/NF-κB signaling while activating MAPK pathways (ERK, p38, JNK), leading to apoptosis [6]. This hepatotoxicity is a major limitation for therapeutic development that requires careful consideration and mitigation.
The biosynthesis of Flavokawain B in kava (Piper methysticum) is closely linked to the production of psychoactive kavalactones. Both are derived from the phenylpropanoid pathway and share a common biosynthetic network [1].
The diagram below outlines the core relationships and key enzymes involved in building the Flavokawain and kavalactone scaffolds:
Core biosynthetic network of kavalactones and this compound
The key enzymatic steps involve:
The elucidation of this pathway relied on several advanced technical approaches, summarized in the table below.
| Research Goal | Key Experimental Methods | Critical Findings |
|---|
| Pathway Elucidation [1] | • De novo transcriptome assembly & analysis • Heterologous expression in E. coli • In vitro enzyme activity assays • X-ray crystallography of enzymes | Identified SPS1, SPS2, and KLR; confirmed function via production of styrylpyrones and kavalactones in heterologous systems. | | Pathway Engineering [1] | Engineering yeast (Saccharomyces cerevisiae) to express kava biosynthetic genes. | Demonstrated the feasibility of producing kavalactones in a heterologous host, a strategy applicable to this compound. | | Compound Modification [2] | Biotransformation using fungal cultures (e.g., Beauveria bassiana); structural analysis via NMR and UHPLC. | Achieved O-demethylation and 4-O-methylglycosylation of this compound, increasing its water solubility. |
Based on the current state of research, here are promising future directions:
When working with this compound, it is essential to consider its dual nature in biological activity:
The biosynthesis of this compound is a rapidly advancing field. The discovery of core enzymes like the Styrylpyrone Synthases has been a critical breakthrough. Current efforts are focused on mapping the complete pathway and developing efficient production systems, which are essential steps toward harnessing its medical potential.
This compound (FKB) is a naturally occurring chalcone derivative isolated from the roots of Piper methysticum (kava plant), which has garnered significant research interest due to its diverse pharmacological activities and therapeutic potential [1]. Chemically identified as 6'-hydroxy-2',4'-dimethoxychalcone, this compound represents a privileged structural scaffold in medicinal chemistry with a molecular formula of C₁₇H₁₆O₄ and molecular weight of 284.31 g/mol [2]. This yellow crystalline compound (melting point: 96-98°C) belongs to the chalcone family, characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system [1]. The multifunctional nature of this compound has been demonstrated through extensive pharmacological investigations, revealing promising anticancer, anti-inflammatory, antinociceptive, and recently discovered antidiabetic properties through PPARγ activation [3] [1].
The growing interest in this compound in drug discovery pipelines necessitates reliable and efficient synthetic protocols for producing sufficient quantities of the compound and its analogs for biological evaluation. While this compound occurs naturally in kava, its isolation from plant material provides low yields (approximately 0.015%), making synthetic approaches particularly valuable for research and development purposes [2]. The Claisen-Schmidt condensation reaction represents the most straightforward and efficient method for synthesizing this compound and its structural analogs, allowing researchers to explore structure-activity relationships and optimize pharmacological properties [4]. This document provides detailed experimental protocols for the synthesis, characterization, and biological evaluation of this compound, along with comprehensive data analysis to support research activities in medicinal chemistry and drug development.
The synthesis of this compound employs a straightforward condensation reaction between appropriate acetophenone and benzaldehyde derivatives under basic conditions. This method follows the classical Claisen-Schmidt condensation mechanism, which is widely utilized for chalcone synthesis due to its high efficiency, simplicity, and excellent yields [4]. The following protocol has been adapted and optimized from multiple literature sources reporting successful this compound synthesis:
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2'-hydroxy-4',6'-dimethoxyacetophenone (1.0 equiv, 1.0 g, 5.12 mmol) with benzaldehyde (1.2 equiv, 0.65 g, 6.14 mmol) in 30 mL of ethanol. Stir the mixture at room temperature until a clear solution is obtained.
Base Addition: Slowly add 5 mL of a 40% sodium hydroxide solution dropwise over 5 minutes with continuous stirring. Note: The reaction is exothermic initially; maintain the temperature below 30°C using an ice bath if necessary.
Reaction Monitoring: After complete addition, stir the reaction mixture at room temperature for 6-8 hours. Monitor reaction progress by thin-layer chromatography (TLC) using hexane:ethyl acetate (7:3) as the mobile phase. The product typically appears as a yellow spot with Rf ≈ 0.5 under UV light.
Work-up Procedure: Upon completion, carefully acidify the reaction mixture to pH 6-7 using dilute hydrochloric acid (1M) with constant stirring. A yellow precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with cold water (3 × 10 mL) followed by cold ethanol (5 mL).
Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound as yellow crystals. Typical yields range from 75-85% [4].
Table 1: Reagents and Quantities for this compound Synthesis
| Reagent | Molecular Weight (g/mol) | Quantity | Moles | Equivalents |
|---|---|---|---|---|
| 2'-Hydroxy-4',6'-dimethoxyacetophenone | 196.20 | 1.0 g | 5.12 mmol | 1.0 |
| Benzaldehyde | 106.12 | 0.65 g | 6.14 mmol | 1.2 |
| Ethanol (absolute) | 46.07 | 30 mL | - | Solvent |
| Sodium hydroxide (40%) | 40.00 | 5 mL | - | Catalyst |
The synthetic procedure can be readily adapted for the preparation of this compound analogs by substituting appropriate benzaldehyde derivatives [4]. The reaction scalability has been demonstrated from gram to multi-gram scales with consistent yields and purity profiles. For acid-sensitive substrates, alternative mild bases such as potassium hydroxide or potassium carbonate can be employed, though reaction times may be prolonged.
The this compound core structure serves as an excellent template for structural diversification to explore structure-activity relationships and optimize pharmacological properties. The following general protocol enables the synthesis of this compound analogs through modification of the benzaldehyde component:
Analog Design Strategy: Select appropriate benzaldehyde derivatives with desired substituents including halogens, methoxy groups, hydroxy groups, or other functional groups compatible with the reaction conditions.
General Procedure: Follow the same synthetic protocol as for this compound, replacing benzaldehyde with the selected derivative (1.2 equiv). Reaction times may vary depending on the electronic nature of the substituents.
Purification and Characterization: Purify the resulting analogs using recrystallization or column chromatography (silica gel, hexane:ethyl acetate gradient). Characterize all compounds using spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS) [4].
Table 2: Selected this compound Analogs and Their Cytotoxic Activities
| Compound | B-ring Substituents | MCF-7 IC₅₀ (μg/mL) | MDA-MB-231 IC₅₀ (μg/mL) | Reference |
|---|---|---|---|---|
| This compound (1) | -H | 7.70 ± 0.30 | 5.90 ± 0.30 | [4] |
| Compound 2 | 3,4-dimethoxy | 8.90 ± 0.60 | 6.80 ± 0.35 | [4] |
| Compound 13 | 2-fluoro | 7.12 ± 0.80 | 4.04 ± 0.30 | [4] |
| Compound 15 | 2-chloro | 5.50 ± 0.35 | 6.50 ± 1.40 | [4] |
| Compound 16 | 3-chloro | 6.50 ± 0.40 | 4.12 ± 0.20 | [4] |
| Compound 22 | 3,4,5-trimethoxy | 8.80 ± 0.35 | 14.16 ± 1.10 | [4] |
| Compound 23 | 2-bromo-3-hydroxy-4-methoxy | - | - | [4] |
The synthesis of these analogs demonstrates the structural versatility of the chalcone scaffold and enables systematic investigation of structure-activity relationships. Research indicates that halogen substitution (particularly at positions 2 and 3) generally enhances cytotoxic activity, while certain methoxy patterns can either enhance or diminish potency depending on their position and combination [4] [5].
Comprehensive spectroscopic characterization is essential for verifying the structure and purity of synthesized this compound compounds. The following analytical protocols provide definitive structural confirmation:
¹H NMR Spectroscopy: Record ¹H NMR spectra in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Key characteristic signals include:
¹³C NMR Spectroscopy: Record ¹³C NMR spectra in appropriate deuterated solvents. Characteristic signals include:
Infrared Spectroscopy: Prepare samples as KBr pellets and record IR spectra. Key absorption bands include:
Mass Spectrometry: Perform EI-MS or ESI-MS analysis. The molecular ion peak for this compound appears at m/z 284.31 [M]⁺ [4].
UHPLC Conditions:
Thin-Layer Chromatography:
This compound demonstrates broad-spectrum cytotoxic activity against various cancer cell lines through multiple mechanisms of action. Standardized protocols for evaluating its anticancer potential include:
Cell Viability Assays:
Cell Cycle Analysis:
Apoptosis Assays:
Table 3: Anticancer Mechanisms of this compound in Various Cancer Models
| Cancer Type | Cell Lines/Models | Key Mechanisms | Reference |
|---|---|---|---|
| Breast Cancer | MCF-7, MDA-MB-231 | Cell cycle arrest (G2/M), apoptosis induction, ↓Bcl-2, ↑Bax | [4] [1] |
| Bladder Cancer | T24, RT4 | G1 arrest (p53 wild-type), G2/M arrest (p53 mutant), mitochondrial apoptosis | [1] |
| Osteosarcoma | U2OS, MG-63 | Caspase 3/7, 8, 9 activation, ↓survivin, ↓migration/invasion | [1] |
| Gastric Cancer | In vitro and in vivo models | Mitochondria-dependent apoptosis, cytochrome c release | [6] |
| Colon Cancer | In vitro models | Cell cycle arrest, apoptotic induction | [6] |
| Synovial Sarcoma | In vitro and in vivo | Tumor growth inhibition in xenograft models | [6] |
This compound exhibits potent anti-inflammatory properties through modulation of key inflammatory pathways. Standard evaluation protocols include:
LPS-induced Inflammation Model:
NF-κB Pathway Analysis:
This compound demonstrates significant anti-inflammatory activity with an IC₅₀ of 9.8 μM for NO production inhibition, outperforming curcumin in comparative studies [1]. The compound effectively suppresses expression of iNOS, COX-2, and pro-inflammatory cytokines through inhibition of the NF-κB pathway [1].
Recent studies have identified this compound as a selective PPARγ modulator with potential applications in diabetes treatment. Evaluation protocols include:
PPARγ Binding Affinity:
Glucose Uptake Assay:
Gene Expression Analysis:
Research demonstrates that this compound acts as a selective PPARγ modulator (SPPARγM) with strong binding affinity (K_D = 1.36 × 10⁻⁶ M) and potent glucose-lowering effects without the adverse side effects associated with full PPARγ agonists like rosiglitazone [3].
Comprehensive evaluation of this compound and its analogs has revealed key structural requirements for optimizing biological activity:
A-ring Modifications: The 2'-hydroxy-4',6'-dimethoxy pattern on the A-ring appears optimal for maintaining cytotoxic activity. Removal or repositioning of these substituents generally diminishes potency [5].
B-ring Substitutions:
Chalcone Scaffold: The α,β-unsaturated ketone system is essential for activity, serving as a Michael acceptor for nucleophilic addition to biological thiols. Reduction of the double bond or carbonyl group typically abolishes activity [5].
Table 4: Structure-Activity Relationships of this compound Derivatives
| Structural Feature | Effect on Activity | Recommended Approach | Reference |
|---|---|---|---|
| A-ring substitution | Critical for activity | Maintain 2'-hydroxy-4',6'-dimethoxy pattern | [5] |
| B-ring halogenation | Enhanced cytotoxicity | Introduce Cl or F at position 2 or 3 | [4] [5] |
| B-ring methoxy groups | Variable effects | Limit multi-methoxy substitutions; prefer mono or dimethoxy | [4] |
| α,β-unsaturated system | Essential for activity | Maintain conjugated system; avoid reduction | [5] |
| Trimethoxy A-ring | Optimal balance | Provides best cytotoxicity/selectivity ratio | [5] |
The structure-activity relationship analysis indicates that the most promising this compound derivatives feature a trimethoxy A-ring combined with strategically halogenated B-rings, particularly at meta positions [5]. These structural modifications enhance cytotoxic potency while maintaining selectivity toward cancer cells versus normal cells.
Despite its promising biological activities, this compound faces several pharmacological challenges that limit its clinical translation:
Poor Aqueous Solubility: Like many chalcones, this compound exhibits limited water solubility, which restricts its absorption and bioavailability [6].
Low Bioavailability: The compound demonstrates poor pharmacokinetic profiles in preliminary studies, with rapid metabolism and elimination [6].
Stability Issues: The α,β-unsaturated system may be susceptible to metabolic reduction and conjugation reactions.
Several strategies have been explored to address these limitations:
Biotransformation Approaches:
Structural Modifications:
The following diagram illustrates the biotransformation workflow for improving this compound properties:
The biotransformation approach represents an environmentally friendly strategy to enhance this compound's physicochemical properties while potentially maintaining or improving its biological activity [6].
This compound represents a promising lead compound with multifaceted biological activities and potential therapeutic applications in cancer, inflammatory diseases, and diabetes. The Claisen-Schmidt condensation provides an efficient and scalable synthetic approach for producing this compound and its analogs with good yields and purity. Comprehensive SAR studies have identified key structural features required for optimal activity, particularly highlighting the importance of A-ring methoxy patterns and B-ring halogen substitutions.
Despite challenges with solubility and bioavailability, innovative approaches such as microbial biotransformation and structural modification offer viable strategies to overcome these limitations. The discovery of this compound's activity as a selective PPARγ agonist with potent glucose-lowering effects expands its potential therapeutic applications and provides new avenues for diabetes drug development.
Further research should focus on optimizing pharmacokinetic properties, conducting comprehensive preclinical safety assessments, and exploring combination therapies to maximize therapeutic potential. The protocols and data summarized in this document provide a solid foundation for continued investigation and development of this compound-based therapeutics.
This compound (1-(2′-hydroxy-4′,6′-dimethoxyphenyl)-3-phenyl-prop-2-en-1-one) is a naturally occurring chalcone compound found predominantly in the kava plant (Piper methysticum), which has been traditionally used for its sedative, anti-stress, and anxiolytic properties across Melanesian, Micronesian, and Polynesian cultures [1]. This compound exhibits a broad spectrum of pharmacological activities, including demonstrated anticancer effects against colon cancer, melanoma, gastric cancer, synovial sarcoma, breast cancer, and osteosarcoma through mechanisms such as mitochondria-dependent apoptosis, ROS-modulated apoptotic and autophagic cell death, and G2/M cell cycle arrest [1]. Additionally, this compound possesses significant anti-inflammatory, anti-malarial, and anti-angiogenic properties, making it a promising candidate for therapeutic development [1].
Despite its promising pharmacological profile, this compound faces significant pharmaceutical limitations, primarily due to its poor aqueous solubility and consequently low bioavailability, which substantially reduces its in vivo biological effects [1] [2]. To address these challenges, microbial biotransformation presents an environmentally friendly approach to structural modification that can enhance hydrophilicity and potentially improve bioavailability. Specifically, the attachment of sugar units through glycosylation significantly impacts the stability, solubility, and often determines the bioavailability and bioactivity of flavonoid compounds [1] [2]. Previous studies have demonstrated that glycosylation can dramatically alter bioavailability, as evidenced by the relative total bioavailability of quercetin glycosides—isoquercetin (glucoside) showed 148% relative bioavailability compared to quercetin aglycone, while rutin (rutoside) demonstrated only 23% [1].
Strain Selection and Sourcing: The protocol utilizes specific entomopathogenic filamentous fungal strains with documented glycosylation capabilities: Beauveria bassiana KCh J1.5, Beauveria bassiana BBT, Beauveria caledonica KCh J3.3, Isaria tenuipes MU35, Isaria fumosorosea KCh J2, Isaria farinosa KCh KW 1.1, and Metarhizium robertsii MU4 [1]. These strains should be obtained from recognized culture collections or research institutions and maintained on Sabouraud Dextrose Agar (SDA) slants at 4°C with quarterly subculturing to maintain viability.
Pre-culture Preparation:
Main Culture Establishment and Substrate Addition:
Process Monitoring and Harvesting:
Thin-Layer Chromatography (TLC) Screening:
UHPLC Analysis for Process Monitoring:
Product Isolation and Structural Elucidation:
The following diagram illustrates the complete experimental workflow for the biotransformation of this compound and the structural relationships between the substrate and its transformation products:
Table 1: Biotransformation Efficiency of Entomopathogenic Fungal Strains with this compound
| Fungal Strain | Transformation Efficiency | Residual Substrate After 10 Days | Main Transformation Products |
|---|---|---|---|
| Beauveria bassiana KCh BBT | High | 0.5% | 4-O-methylglycosylated derivatives |
| Beauveria bassiana KCh J1.5 | High | 1.6% | 4-O-methylglycosylated derivatives |
| Metarhizium robertsii MU4 | Moderate-High | <5% | 4-O-methylglycosylated derivatives |
| Isaria tenuipes MU35 | Moderate-High | <5% | 4-O-methylglycosylated derivatives |
| Beauveria caledonica KCh J3.3 | Low | >50% | Minor derivatives |
| Isaria fumosorosea KCh J2 | Very Low | >99.9% | No significant transformation |
| Isaria farinosa KCh KW1.1 | Very Low | >99.9% | No significant transformation |
The biotransformation of this compound resulted in several structurally modified derivatives, with the main processes being O-demethylation and/or hydroxylation followed by 4-O-methylglycosylation [1]. The glycosylated products demonstrated significantly higher polarity than the parent compound, consistent with the addition of sugar moieties. Among the tested strains, Beauveria bassiana KCh BBT and KCh J1.5 showed the highest conversion rates, with less than 5% of unreacted substrate remaining after just 3 days of biotransformation [1]. In contrast, Isaria fumosorosea KCh J2 and Isaria farinosa KCh KW1.1 showed minimal transformation capability, with over 99.9% of the substrate remaining unconverted after 10 days of incubation [1].
Table 2: Structural Characteristics and Predicted Bioactivities of this compound Derivatives
| Compound | Structural Modifications | Physicochemical Changes | Predicted Pharmacological Activities |
|---|---|---|---|
| This compound (parent) | No modifications | Poor water solubility, Low bioavailability | Anticancer, Anti-inflammatory, Antimalarial |
| Derivative 1 | O-demethylation + 4-O-methylglycosylation | Increased hydrophilicity, Altered pharmacokinetics | Anticarcinogenic, Caspase 3 stimulation |
| Derivative 2 | Hydroxylation + 4-O-methylglycosylation | Increased hydrophilicity, Altered pharmacokinetics | Antileishmanial effects |
| Derivative 3 | O-demethylation only | Moderate increase in hydrophilicity | Similar to parent with enhanced solubility |
Cheminformatic analyses of the this compound derivatives indicated altered physicochemical and pharmacokinetic properties compared to the parent compound [1]. The glycosylated derivatives showed increased hydrophilicity, which would likely translate to improved aqueous solubility and potentially enhanced bioavailability. Pharmacological predictions suggested that the transformed compounds maintain and in some cases expand upon the bioactivities of the parent this compound, with potential anticarcinogenic activity, caspase 3 stimulation, and antileishmanial effects [1]. These predictions align with the known mechanisms of action of this compound, which includes induction of mitochondria-dependent apoptosis characterized by cytochrome c release [1].
The position and nature of glycosylation significantly influence the biological activity and bioavailability of the resulting compounds. Previous studies with similar flavonoid compounds have demonstrated that glucosyl moieties can enhance bioavailability through their recognition by intestinal brush border enzymes such as lactase-phlorizin hydrolase, allowing for more efficient absorption in the small intestine compared to aglycone forms [1]. This phenomenon may similarly benefit the glycosylated derivatives of this compound, potentially addressing one of the major limitations in its therapeutic application.
Strain Selection Considerations: When implementing this protocol, researchers should prioritize Beauveria bassiana strains (KCh J1.5 and BBT) for highest efficiency in glycosylating this compound [1]. These strains have demonstrated superior capability in performing the desired 4-O-methylglycosylation reaction. If these specific strains are unavailable, other Beauveria bassiana isolates or Metarhizium robertsii MU4 and Isaria tenuipes MU35 represent suitable alternatives with confirmed transformation capability, though potentially with varying efficiency [1].
Process Optimization Parameters:
Scale-Up Considerations: For larger-scale production, consider using bioreactor systems with enhanced oxygen transfer capabilities, as fungal cultures require adequate aeration for optimal growth and biotransformation activity. The extraction process can be scaled proportionally, but ensure sufficient solvent-to-culture broth ratio (minimum 3:1 v/v ethyl acetate to broth) for efficient product recovery at larger volumes.
Quality Control of Starting Materials:
Analytical Method Validation:
Troubleshooting Common Issues:
The application of entomopathogenic filamentous fungi, particularly Beauveria bassiana strains, provides an efficient biocatalytic system for the structural modification of this compound through O-demethylation, hydroxylation, and 4-O-methylglycosylation reactions. This biotransformation protocol enables the production of novel this compound derivatives with enhanced hydrophilicity and potentially improved pharmaceutical properties compared to the parent compound. The methodology represents an environmentally friendly approach to compound modification that leverages the diverse enzymatic capabilities of microbial systems.
The resulting glycosylated derivatives show promise for further pharmacological development, with in silico predictions indicating potential anticarcinogenic and antileishmanial activities. Researchers can implement this protocol with standard laboratory equipment and techniques, making it accessible for natural product chemistry, pharmaceutical development, and biocatalysis research applications. Future work should focus on thorough biological evaluation of the isolated derivatives, detailed pharmacokinetic studies to confirm improved bioavailability, and potential optimization of transformation yields through metabolic engineering of the fungal strains or process parameters.
This compound (FKB) is a naturally occurring chalcone compound primarily isolated from the root extracts of the kava-kava plant (Piper methysticum). It can also be synthesized chemically via the Claisen-Schmidt reaction between 4′,6′-dimethoxy-2′-hydroxyacetophenone and benzaldehyde, which provides higher yield and purity for research applications. [1] [2] [3] FKB belongs to the flavonoid family and has gained significant attention in oncology research due to its promising antitumor properties against various cancer types while demonstrating relatively low toxicity profiles compared to conventional chemotherapeutic agents.
As a candidate for anticancer drug development, FKB has demonstrated efficacy across multiple cancer models, including breast cancer, osteosarcoma, gastric cancer, cholangiocarcinoma, and thyroid cancer. Research indicates that FKB exerts its antitumor effects through multiple molecular mechanisms, including induction of apoptosis, cell cycle arrest, inhibition of metastasis and invasion, modulation of immune responses, and regulation of autophagy. This multi-targeted approach makes FKB a compelling subject for preclinical investigation in oncology. [1] [4] [5]
Extensive in vivo studies have demonstrated the antitumor potential of this compound across various cancer models. The table below summarizes key efficacy findings from published preclinical studies:
Table 1: Summary of In Vivo Antitumor Efficacy of this compound
| Cancer Type | Model System | Dosing Regimen | Key Findings | Reference |
|---|
| Breast Cancer (4T1 cells) | Female BALB/c mice | 50 mg/kg/day, orally, 28 days | - Induced tumor apoptosis
The combination potential of FKB with conventional chemotherapeutic agents has been increasingly investigated to enhance efficacy and potentially reduce required doses of toxic drugs. Studies have demonstrated synergistic effects when FKB is combined with doxorubicin for gastric cancer, and additive effects when combined with cisplatin/gemcitabine for cholangiocarcinoma. [7] [6] These combination approaches represent promising strategies to overcome chemoresistance while potentially limiting side effects through dose reduction of conventional agents.
Animal Model Selection and Tumor Inoculation:
FKB Formulation and Administration:
Table 2: Standard Dosing Protocols for this compound in Different Cancer Models
| Administration Route | Vehicle | Dose | Frequency | Treatment Duration | Cancer Model |
|---|---|---|---|---|---|
| Oral gavage | Olive oil | 50 mg/kg | Daily | 28 days | Breast cancer (4T1) |
| Intraperitoneal injection | DMSO/PBS | 25 mg/kg | Twice weekly | 2 weeks | Cholangiocarcinoma (SNU-478) |
| Intraperitoneal injection | DMSO/PBS | 25 mg/kg | Daily | 21 days | Thyroid cancer (ARO) |
Tumor Volume Measurement and Growth Monitoring:
Tissue Collection and Processing:
Apoptosis Detection via TUNEL Assay:
Clonogenic Assay for Metastatic Detection:
Immune Cell Population Analysis:
Cytokine Profiling:
This compound exerts its antitumor effects through multiple interconnected molecular pathways. The following diagram illustrates key mechanisms of action:
Diagram 1: Multimodal Antitumor Mechanisms of this compound
Apoptosis Pathways:
This compound activates both extrinsic (death receptor) and intrinsic (mitochondrial) apoptosis pathways. Research demonstrates that FKB treatment upregulates the expression of Fas receptors and pro-apoptotic proteins including Bax and Puma, while simultaneously downregulating anti-apoptotic proteins such as Bcl-2 and Survivin. [4] This dual activation leads to increased caspase-8 and caspase-9 activity, ultimately converging on the executioner caspases-3/7 that mediate apoptotic cell death. In osteosarcoma models, FKB treatment resulted in approximately 45.1% apoptosis in Saos-2 cells and 22.7% in 143B cells at 7.5 μg/mL concentration. [4]
Cell Cycle Regulation:
FKB induces G2/M phase cell cycle arrest through modulation of key cell cycle regulators. Treatment with FKB causes dose-dependent reductions in the protein levels of cyclin B1, cdc2, and cdc25c, while increasing the expression of Myt1. [4] These alterations maintain cdc2 in its phosphorylated (inactive) state, preventing entry into mitosis. Cell cycle analysis in 143B and Saos-2 osteosarcoma cells showed a marked increase in the G2/M population following FKB treatment, with synchronized cells remaining arrested in M-phase when released into FKB-containing media. [4]
Metastasis Inhibition Mechanisms:
FKB demonstrates potent anti-metastatic activity through multiple mechanisms. In breast cancer models, FKB significantly inhibited migration and invasion in wound healing and Boyden chamber assays. [1] [2] Importantly, FKB treatment led to dose-dependent inhibition of matrix metalloproteinases (MMPs), with almost complete suppression of MMP-2 and MMP-9 secretion at 7.5 μg/mL concentration in osteosarcoma models. [4] This inhibition of MMPs correlates with reduced extracellular matrix degradation and diminished invasive potential of cancer cells.
Rationale for Combination Approaches:
Verified Combination Protocols:
Toxicity and Safety Profile:
Pharmacokinetics and Formulation:
Mechanistic Considerations:
This compound represents a promising natural product-derived compound with demonstrated preclinical efficacy across multiple cancer types. The detailed protocols provided in this document establish a framework for standardized evaluation of FKB's antitumor properties, particularly focusing on in vivo models. The multimodal mechanism of action, combining direct antitumor effects with immune modulation and metastasis inhibition, positions FKB as an attractive candidate for further development.
Future research directions should include more comprehensive toxicological assessments, detailed pharmacokinetic studies, investigation of novel formulation strategies, and expansion of combination therapy approaches with both conventional chemotherapy and targeted agents. The consistent demonstration of efficacy across diverse cancer models, coupled with a favorable toxicity profile, supports the continued investigation of FKB as a potential anticancer therapeutic.
This compound (FKB) is a naturally occurring chalcone compound found in kava root (Piper methysticum) and Alpinia pricei Hayata (shell ginger) that has emerged as a promising anticancer agent with a unique mechanism of action [1]. Epidemiological studies have observed lower cancer incidence in populations with high kava consumption, suggesting the potential chemopreventive properties of kava constituents [2]. Among these constituents, FKB has demonstrated potent anticancer activity across diverse cancer types while exhibiting selective cytotoxicity that spares normal cells, making it an attractive candidate for drug development [3] [1]. The compound's ability to induce G2/M cell cycle arrest and trigger apoptosis through multiple signaling pathways has positioned it as a valuable tool for investigating cell cycle regulation and cell death mechanisms in cancer biology.
FKB belongs to the chalcone class of compounds, characterized by two benzene rings joined by a three-carbon α,β-unsaturated carbonyl system [1]. This molecular structure is thought to contribute to its biological activity through interactions with various cellular targets. Research has shown that FKB exerts its anticancer effects through pleiotropic mechanisms including cell cycle disruption, apoptosis induction, inhibition of metastasis, and modulation of key oncogenic signaling pathways [4] [3] [2]. This application note provides a comprehensive experimental framework for investigating FKB-induced G2/M cell cycle arrest, including detailed protocols, expected outcomes, and technical considerations to facilitate standardized research on this promising natural product.
This compound induces G2/M cell cycle arrest through a multi-faceted mechanism involving simultaneous modulation of several critical cell cycle regulators and signaling pathways. Understanding these molecular interactions is essential for designing appropriate experimental approaches and interpreting results accurately.
The G2/M transition in the cell cycle is tightly controlled by the Cdc2/Cyclin B1 complex, which serves as the master regulator of mitotic entry [3]. FKB disrupts this process by targeting several key regulators:
Beyond direct cell cycle regulation, FKB influences several key signaling pathways that indirectly contribute to cell cycle arrest:
Table 1: Key Molecular Targets of this compound in G2/M Cell Cycle Arrest
| Target Protein | Effect of FKB | Functional Consequence | Experimental Evidence |
|---|---|---|---|
| Cdc2 (CDK1) | Increased Tyr15 phosphorylation | Inhibition of Cdc2/Cyclin B1 complex | Western blot, kinase assay [4] [3] |
| Cyclin B1 | Downregulation | Reduced formation of active Cdc2 complexes | Western blot, RT-PCR [3] [2] |
| Cdc25C | Downregulation | Sustained inhibitory phosphorylation of Cdc2 | Western blot [4] [3] |
| Myt1 | Upregulation | Enhanced inhibitory phosphorylation of Cdc2 | Western blot [3] |
| Akt/p38 MAPK | Reduced phosphorylation | Enhanced G2/M arrest and apoptosis | Western blot with pathway inhibitors [4] |
The efficacy of this compound has been demonstrated across multiple cancer types, with consistent observations of G2/M cell cycle arrest despite variations in absolute sensitivity. The tables below summarize key quantitative findings from published studies to assist researchers in establishing appropriate experimental parameters and benchmarking their results.
Table 2: this compound Efficacy Across Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Values | G2/M Arrest (%) | Key Experimental Conditions | Citation |
|---|---|---|---|---|---|
| Osteosarcoma | 143B | 1.97 μg/mL (3.5 μM) | Significant increase (dose-dependent) | 72 h treatment [3] | [3] |
| Oral Carcinoma | HSC-3 | 4.4-35.2 μM range studied | Marked induction | 24-48 h treatment [4] | [4] |
| Squamous Carcinoma | KB | 5-20 μg/mL (17.6-70.4 μM) | Substantial accumulation | In vitro and in vivo models [2] | [2] |
| Uterine Leiomyosarcoma | SK-LMS-1 | ~8.8 μM | Robust increase | 24 h treatment [1] | [1] |
| Endometrial Adenocarcinoma | ECC-1 | Dose-dependent | Significant induction | 24 h treatment [1] | [1] |
Table 3: Regulation of Cell Cycle Proteins by this compound
| Protein | Effect Size | Time Course | Experimental System | Citation |
|---|---|---|---|---|
| Cyclin B1 | Decreased >50% | 24-48 h | Osteosarcoma cells [3] | [3] |
| Cdc2 | Decreased protein level | 24-48 h | Osteosarcoma cells [3] | [3] |
| Cdc25C | Decreased >50% | 24-48 h | Osteosarcoma cells [3] | [3] |
| p-Cdc2 (Tyr15) | Increased >2-fold | 24 h | Osteosarcoma cells [3] | [3] |
| Myt1 | Increased >2-fold | 24-48 h | Osteosarcoma cells [3] | [3] |
The data presented in these tables demonstrate that FKB consistently induces G2/M arrest across diverse cancer models, with effects typically observed within 24 hours of treatment and intensifying with longer exposure. The concentration range of 5-20 μg/mL (17.6-70.4 μM) generally produces significant effects across multiple systems, though optimal concentrations should be determined for specific cell models [4] [3] [2].
Materials:
Procedure:
Technical Notes:
Materials:
Procedure:
Technical Notes:
Materials:
Procedure:
Technical Notes:
The following diagram illustrates the molecular mechanisms through which this compound induces G2/M cell cycle arrest, integrating findings from multiple studies:
Diagram 1: Molecular mechanisms of this compound-induced G2/M cell cycle arrest
This pathway illustrates how FKB targets multiple regulatory nodes in the G2/M transition machinery, creating a coordinated arrest response. The convergence on Cdc2 inactivation represents the central mechanism, while parallel induction of apoptotic pathways creates a coordinated cell death response.
This compound demonstrates synergistic effects when combined with conventional chemotherapeutic agents, suggesting promising clinical applications:
FKB demonstrates significant anti-metastatic properties through inhibition of key proteases and migration pathways:
For researchers advancing FKB studies to animal models:
This compound represents a promising natural product-derived compound for investigating G2/M cell cycle control mechanisms and developing novel anticancer strategies. The detailed protocols and reference data provided in this application note establish a standardized framework for studying FKB-induced cell cycle arrest across diverse experimental systems. The compound's multi-target mechanism, favorable selectivity profile, and demonstrated synergy with conventional agents position it as both a valuable research tool and a promising candidate for further therapeutic development.
Researchers implementing these protocols should pay particular attention to cell line-specific optimization and the integration of cell cycle analysis with complementary assessments of apoptosis and metastasis to fully characterize FKB's anticancer mechanisms. The consistent observation of G2/M arrest across diverse cancer models suggests that this is a fundamental aspect of FKB's activity, providing a robust phenotypic endpoint for mechanistic studies and drug combination screening.
This compound (FKB) is a naturally occurring chalcone compound predominantly isolated from the kava plant (Piper methysticum) and other related species such as Alpinia pricei Hayata. As a medicinal chalcone, FKB has attracted significant scientific interest due to its promising anticancer properties and relatively favorable toxicity profile compared to conventional chemotherapeutic agents. Chemically identified as 6'-hydroxy-2',4'-dimethoxychalcone, FKB represents one of three major flavokawains (A, B, and C) found in kava extracts, with a molecular weight of 284.31 g/mol and distinctive yellow crystalline appearance [1] [2].
The therapeutic potential of FKB spans multiple biological activities, including anti-inflammatory, antinociceptive (pain-relieving), and anticancer effects. Among these properties, the pro-apoptotic capacity of FKB against various cancer cell lines has positioned it as a promising candidate for cancer chemoprevention and therapy development. Research indicates that FKB demonstrates enhanced efficacy against multiple cancer types compared to other flavokawains, with mechanistic studies revealing its ability to modulate critical cellular processes including cell cycle progression, apoptotic pathways, and metastatic potential [1] [2]. This document provides comprehensive application notes and standardized protocols for evaluating FKB-induced apoptosis, specifically designed for researchers and drug development professionals.
This compound induces programmed cell death through both intrinsic and extrinsic apoptotic pathways, creating a comprehensive mechanism for eliminating cancer cells. The extrinsic pathway initiation involves FKB's upregulation of death receptors, particularly Fas, which triggers caspase-8 activation [3] [4]. Simultaneously, FKB activates the intrinsic mitochondrial pathway by modulating Bcl-2 family proteins, resulting in increased Bax/Bcl-2 ratios, mitochondrial membrane permeabilization, and cytochrome c release [3] [4]. This dual activation converges on executioner caspases, ultimately leading to apoptotic cell death.
The molecular cascade involves sequential caspase activation, as demonstrated in osteosarcoma studies where FKB treatment activated caspase-9, caspase-8, and the executioner caspases-3/7 [3]. In squamous carcinoma cells (KB cells), this process included cleavage of poly-ADP-ribose polymerase (PARP), a characteristic apoptotic marker, and Bid protein (connecting extrinsic and intrinsic pathways) [4]. Additional evidence from cholangiocarcinoma research confirmed FKB-induced apoptosis through PARP cleavage and suppression of the Akt survival pathway, further supporting its multi-targeted pro-apoptotic mechanism [5].
Beyond direct apoptosis induction, FKB exerts robust cell cycle interference primarily at the G2/M transition point. This arrest mechanism involves coordinated regulation of key cell cycle proteins, including downregulation of cyclin B1, Cdc2, and Cdc25C while upregulating inhibitory proteins such as Myt1 and p21/WAF1 [3] [4]. In osteosarcoma cells, FKB treatment sustained G2/M arrest by modulating the phosphorylation status of Cdc2, maintaining it in its inactive form, thereby preventing entry into mitosis [3].
The functional consequences of this cell cycle arrest include preventing cancer cell proliferation and creating a cellular environment conducive to apoptosis initiation. The relationship between cell cycle arrest and apoptosis induction appears synergistic, with arrested cells showing increased susceptibility to apoptotic signals. This dual mechanism likely contributes to FKB's efficacy across diverse cancer types, as both cycling and non-cycling cells can be targeted through these complementary pathways [3] [4].
Table 1: Anticancer Efficacy of this compound Across Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value | Exposure Time | Key Apoptotic Findings | Citation |
|---|---|---|---|---|---|
| Osteosarcoma | 143B | 1.97 μg/mL (3.5 μM) | 72 h | Caspase-3/7, -8, -9 activation; Bax↑, Bcl-2↓, Survivin↓ | [3] |
| Squamous Carcinoma | KB | 5-20 μg/mL (17.6-70.4 μM) | 24 h | Caspase-9, -3, -8 activation; cytochrome c release; PARP cleavage | [4] |
| Cholangiocarcinoma | SNU-478 | Concentration-dependent | 24-72 h | PARP cleavage; Akt pathway suppression | [5] |
| Breast Cancer | MCF-7 | ~33 μM | 72 h | Cytotoxicity with some selectivity | [6] |
| Breast Cancer | MDA-MB-231 | ~12 μM | 72 h | Cytotoxicity with some selectivity | [6] |
Table 2: Effects of this compound on Cell Cycle Regulation and Metastatic Potential
| Cancer Model | Cell Cycle Effects | Metastasis-Related Effects | In Vivo Efficacy | Citation |
|---|---|---|---|---|
| Osteosarcoma (143B, Saos-2) | G2/M arrest; Cyclin B1↓, Cdc2↓, Cdc25C↓, Myt1↑ | Migration & invasion inhibition; MMP-2/9↓ | Not specified | [3] |
| Squamous Carcinoma (KB) | G2/M arrest; Cyclin A↓, Cyclin B1↓, Cdc2↓, Cdc25C↓; p21↑, Wee1↑, p53↑ | MMP-9↓, uPA↓; TIMP-1↑, PAI-1↑ | Tumor growth inhibition in nude mice | [4] |
| Cholangiocarcinoma (SNU-478) | Not specified | Not specified | Additive tumor growth inhibition with cisplatin/gemcitabine | [5] |
The concentration-dependent response to FKB demonstrates its potency across multiple cancer types, with IC50 values generally falling in the low micromolar range. Time-course experiments reveal that apoptotic effects intensify with prolonged exposure, as evidenced by increased caspase activation and PARP cleavage over 24-72 hour treatment periods. Notably, FKB exhibits differential sensitivity across cancer types, with certain malignancies like osteosarcoma showing particular susceptibility at concentrations as low as 3.5 μM [3].
Protocol 1: MTT Cell Viability Assay
Principle: This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, providing a quantitative assessment of cell viability and proliferation in response to FKB treatment [5].
Procedure:
Data Interpretation: IC50 values can be determined from dose-response curves. FKB typically exhibits concentration-dependent and time-dependent cytotoxicity, with significant growth inhibition observed at 5 μg/mL in sensitive cell lines like 143B osteosarcoma cells [3].
Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay
Principle: This flow cytometry-based method detects phosphatidylserine externalization (early apoptosis) via fluorescently-labeled Annexin V and membrane integrity (late apoptosis/necrosis) via propidium iodide uptake [5].
Procedure:
Data Interpretation: FKB treatment (e.g., 7.5 μg/mL for 24h) typically induces significant apoptosis, with reported apoptotic rates of 45.1±6.4% in Saos-2 and 22.7±2.8% in 143B osteosarcoma cells [3].
Protocol 3: Caspase Activity Assay
Principle: Caspase activation represents a key commitment step in apoptosis and can be measured using fluorometric or colorimetric substrates specific for different caspases [3] [7].
Procedure:
Data Interpretation: FKB treatment typically results in dose-dependent caspase activation. In osteosarcoma cells, significant activation of caspases-3/7, -8, and -9 has been observed, indicating engagement of both extrinsic and intrinsic apoptotic pathways [3].
Protocol 4: Mitochondrial Membrane Potential Assessment (JC-1 Staining)
Principle: The cationic dye JC-1 (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide) aggregates in healthy mitochondria (red fluorescence) but remains monomeric in depolarized mitochondria (green fluorescence), allowing assessment of mitochondrial integrity [7].
Procedure:
Data Interpretation: Decreased red/green fluorescence ratio indicates mitochondrial membrane depolarization, an early event in intrinsic apoptosis. FKB treatment typically shows dose-dependent mitochondrial depolarization preceding caspase activation [7].
Protocol 5: Cell Cycle Distribution by Propidium Iodide DNA Staining
Principle: This method quantifies cellular DNA content using propidium iodide, allowing identification of cell cycle phases (G0/G1, S, G2/M) based on fluorescence intensity [3] [4].
Procedure:
Data Interpretation: FKB treatment typically induces G2/M phase arrest, as evidenced by increased percentage of cells with 4N DNA content. In KB squamous carcinoma cells, this arrest mechanism involves reductions in cyclin A, cyclin B1, Cdc2, and Cdc25C alongside increases in p21/WAF1 and Wee1 [4].
The comprehensive pro-apoptotic activity of this compound against diverse cancer models, coupled with its multi-targeted mechanism of action, positions it as a promising candidate for both chemopreventive and chemotherapeutic applications. Particularly noteworthy is FKB's reported synergistic potential with conventional chemotherapeutic agents, as demonstrated in cholangiocarcinoma models where FKB combined with cisplatin/gemcitabine enhanced tumor growth inhibition in xenograft models [5]. This combination approach may allow for dose reduction of conventional agents, potentially mitigating their characteristic toxicities while maintaining therapeutic efficacy.
The differential sensitivity between cancer cells and normal cells observed with FKB treatment further enhances its therapeutic appeal. Studies note that FKB exhibited significantly lower cytotoxicity toward bone marrow cells and small intestinal epithelial cells compared to Adriamycin, suggesting a potentially wider therapeutic window [3]. Additionally, research on oral carcinoma cells demonstrated minimal cytotoxic effects on normal gingival fibroblast cells, indicating some degree of cancer cell selectivity [2]. This selective cytotoxicity represents a crucial advantage over conventional chemotherapy and warrants further investigation into the underlying mechanisms.
This compound represents a promising natural compound with demonstrated efficacy across multiple cancer types through engagement of both intrinsic and extrinsic apoptotic pathways, induction of cell cycle arrest, and inhibition of metastatic potential. The protocols outlined in this document provide standardized methodologies for evaluating FKB's anticancer activity, enabling consistent investigation across research settings. Future research directions should include more comprehensive in vivo validation, detailed mechanistic studies on its selectivity, and exploration of novel formulation strategies to enhance bioavailability. As research progresses, this compound holds significant promise as either a standalone agent or combination therapy in oncology applications.
This compound (FKB) is a naturally occurring chalcone compound predominantly isolated from the root extracts of the kava-kava plant (Piper methysticum), though it can also be synthesized chemically to improve yield [1] [2]. This compound has gained significant attention in pharmacological research due to its broad spectrum of biological activities, particularly its promising antitumorigenic properties observed across various cancer models [1]. FKB belongs to the chalcone class, which are precursors to flavonoids and are known to participate in diverse biological activities [3]. The compound has demonstrated potent anticancer activity against multiple cancer types, including breast cancer, cholangiocarcinoma, gastric cancer, and B-cell lymphoma, making it a compelling candidate for therapeutic development [4] [5].
The antimetastatic potential of FKB represents a particularly promising aspect of its biological activity, as metastasis remains the primary cause of cancer-related mortality [1]. Metastasis is a complex, multi-step process involving local invasion, intravasation, circulation, extravasation, and colonization of distant organs. FKB appears to target multiple aspects of this cascade, inhibiting not only proliferation but also migration, invasion, and angiogenesis while modulating immune responses to create an environment less conducive to metastatic establishment and growth [3] [2]. The compound's ability to target these diverse pathways while demonstrating favorable toxicity profiles in experimental models underscores its potential as a foundation for novel antimetastatic therapies.
This compound exerts its antimetastatic effects through the modulation of multiple critical signaling pathways that collectively regulate cell survival, proliferation, motility, and invasion. The PI3K/Akt pathway, a central regulator of cell growth and survival, is significantly suppressed by FKB treatment, as demonstrated in cholangiocarcinoma and B-cell lymphoma models [4] [5]. This inhibition leads to downstream effects on mTOR and GSK3β signaling, creating an environment that discourages metastatic progression. Additionally, FKB modulates MAPK pathway components, including ERK, JNK, and p38, which are implicated in cell migration and invasion [6]. The compound also regulates receptor tyrosine kinases (RTKs) and influences the expression of transcription factors such as NF-κB, resulting in the downregulation of pro-metastatic genes [3].
Table 1: Key Signaling Pathways Modulated by this compound in Experimental Cancer Models
| Pathway | Effect of FKB | Experimental Model | Functional Outcome |
|---|---|---|---|
| PI3K/Akt | Suppression | Cholangiocarcinoma, B-cell lymphoma [4] [5] | Reduced cell survival and proliferation |
| mTOR | Inhibition | B-cell lymphoma [5] | Decreased protein synthesis and growth |
| ERK/JNK | Activation | Gastric cancer [6] | Promotion of apoptosis and autophagy |
| Receptor Tyrosine Kinases | Regulation | Breast cancer [3] | Inhibition of migration and invasion |
| NF-κB | Downregulation | Breast cancer [3] | Reduced expression of metastatic genes |
Beyond direct effects on cancer cell signaling, FKB demonstrates significant immunomodulatory capabilities that contribute to its antimetastatic activity. In vivo studies using 4T1 breast cancer-challenged mice revealed that FKB treatment increases populations of helper T-cells, cytolytic T-cells, and natural killer (NK) cells, all crucial components of antitumor immunity [1] [2]. Furthermore, FKB modulates cytokine expression by enhancing levels of interleukin-2 (IL-2) and interferon-gamma (IFN-γ) while suppressing interleukin-1B (IL-1B) [2]. This cytokine shift promotes a more robust antitumor immune response while potentially inhibiting the inflammatory environment that often supports metastatic progression. These immunomodulatory effects complement the direct antiproliferative and antimigratory activities of FKB, creating a multifaceted approach to metastasis prevention.
The wound healing assay (also known as the scratch assay) represents a fundamental method for evaluating the anti-migratory effects of this compound in vitro. This protocol involves creating a uniform "wound" in a confluent cell monolayer and quantifying cell migration into the denuded area over time with FKB treatment [7] [2].
The transwell chamber assay provides a more sophisticated approach to investigating the effects of FKB on cell migration and invasion through extracellular matrix components, better mimicking the in vivo microenvironment.
Table 2: In Vitro Antimetastatic Effects of this compound Across Cancer Models
| Cancer Type | Cell Line | Key Findings | Experimental Methods | Reference |
|---|---|---|---|---|
| Breast Cancer | MDA-MB-231 | Dose-dependent inhibition of migration and invasion; G2/M cell cycle arrest | Wound healing, transwell invasion, cell cycle analysis [3] | [3] |
| Breast Cancer | 4T1 | Significant inhibition of migration and invasion at 28 μg/mL | Boyden chamber, wound healing [2] | [2] |
| Gastric Cancer | AGS | Synergistic anti-migratory effects with doxorubicin | MTT, Western blot, flow cytometry [6] | [6] |
| Cholangiocarcinoma | SNU-478 | Inhibition of proliferation; suppression of Akt pathway | MTT, Western blot, xenograft [4] | [4] |
In vivo evaluation of this compound's antimetastatic efficacy typically employs syngeneic murine models or xenograft systems that recapitulate various aspects of metastatic progression.
Comprehensive evaluation of metastatic burden following FKB treatment requires multiple complementary assessment methods.
Table 3: In Vivo Antimetastatic Efficacy of this compound in Preclinical Models
| Cancer Model | Dosing Regimen | Treatment Duration | Key Outcomes | Reference |
|---|---|---|---|---|
| 4T1 Breast Cancer | 50 mg/kg/day, oral | 28 days | Significant inhibition of lung metastasis; increased helper and cytolytic T-cells; enhanced IL-2 and IFN-γ [2] | [2] |
| SNU-478 Cholangiocarcinoma Xenograft | 25 mg/kg, twice weekly IP + cisplatin/gemcitabine | 2 weeks | Significant tumor growth inhibition; enhanced efficacy with chemotherapy [4] | [4] |
| B-cell Lymphoma Xenograft | 25 mg/kg, IP | 2 weeks | Substantial in vivo antilymphoma efficacy; downregulation of BCL-XL [5] | [5] |
| Gastric Cancer Xenograft | 50 mg/kg + doxorubicin | 3 weeks | Synergistic inhibition of tumor growth; enhanced apoptosis and autophagy [6] | [6] |
The following diagram illustrates the key molecular pathways through which this compound exerts its antimetastatic effects, integrating findings from multiple experimental studies:
The following diagram outlines the comprehensive workflow for evaluating this compound's antimetastatic efficacy in preclinical animal models:
Successful investigation of this compound's antimetastatic properties requires careful attention to technical details and validation of findings through multiple complementary approaches.
The experimental methodologies outlined in these Application Notes and Protocols provide a comprehensive framework for investigating the antimetastatic properties of this compound. Through integrated in vitro and in vivo approaches, researchers can systematically evaluate FKB's effects on critical processes in the metastatic cascade, including migration, invasion, angiogenesis, and colonization of distant organs. The consistent demonstration of FKB's efficacy across multiple cancer models, coupled with its favorable toxicity profile and immunomodulatory capabilities, underscores its potential as a promising therapeutic agent or adjuvant therapy for metastatic disease. These standardized protocols will facilitate more reproducible and comparable investigations across research groups, accelerating the translational development of this promising natural compound.
Flavokawain B (FKB) is a naturally occurring chalcone isolated from kava root (Piper methysticum) and other medicinal plants like Alpinia pricei [1]. Research has established FKB as a promising anticancer agent with demonstrated efficacy against various cancer cell lines, including prostate, breast, cholangiocarcinoma, and uterine leiomyosarcoma [2] [3] [4]. A key mechanism underlying its anticancer activity is the inhibition of the neddylation pathway [2] [5].
Neddylation is a post-translational modification process analogous to ubiquitination, involving the covalent attachment of the ubiquitin-like protein NEDD8 to target substrates, most notably the cullin family of proteins [6] [7]. Cullin neddylation is essential for activating Cullin-RING Ligases (CRLs), the largest family of E3 ubiquitin ligases, which regulate the degradation of approximately 20% of cellular proteins via the proteasome [6] [7]. Inhibition of neddylation disrupts CRL activity, leading to the accumulation of tumor suppressor proteins and inducing cell cycle arrest, apoptosis, and senescence in cancer cells [6]. This application note provides detailed methodologies for investigating the neddylation inhibitory activity of FKB.
This compound functions as a NEDD8-activating enzyme (NAE) inhibitor. The molecular mechanism can be visualized in the following pathway diagram:
As illustrated, FKB directly interacts with the regulatory subunit APP-BP1 of the NAE complex, inhibiting the initial step of NEDD8 activation [2] [5]. This prevents the subsequent transfer of NEDD8 to the E2 conjugating enzyme (UBE2M/Ubc12) and ultimately to cullin proteins, resulting in the inactivation of CRLs [2]. Consequently, CRL substrates, such as the cell cycle regulators p27/Kip1 and p21/WAF1, escape ubiquitin-mediated degradation and accumulate within the cell, leading to growth arrest and apoptosis [2] [5].
The following sections provide detailed protocols for key assays used to validate FKB's neddylation inhibitory activity.
This biochemical assay directly evaluates FKB's ability to inhibit the initial step of the neddylation cascade.
CETSA is used to confirm the direct binding of FKB to its proposed target, the NAE complex, inside intact cells.
This protocol assesses the functional consequences of FKB treatment on the neddylation pathway and its downstream effectors in cultured cells.
The key quantitative findings from the cited studies on FKB's neddylation inhibition and anticancer effects are summarized in the tables below.
Table 1: Summary of FKB's Neddylation Inhibition and Molecular Effects
| Assay Type | Cell Line / System | Key Findings / Outcome | Reference |
|---|---|---|---|
| In Vitro Neddylation | Cell-free system | Inhibited Ubc12 neddylation in a concentration-dependent manner. | [2] [5] |
| CETSA | Prostate Cancer Cells (PC3, LNCaP) | Direct interaction with the APP-BP1 subunit of the NAE complex, confirmed by thermal stabilization. | [2] [5] |
| Western Blot (Neddylation) | Prostate Cancer Cells | Reduced levels of neddylated Cullin-1 and Ubc12. | [2] [5] |
| Western Blot (Downstream) | Prostate Cancer Cells | Induced Skp2 degradation; Upregulated p27/Kip1 and p21/WAF1 protein expression. | [2] [5] |
| Molecular Docking | In silico | FKB was predicted to bind to the regulatory subunit (APP-BP1) of the NAE complex. | [2] [5] |
Table 2: Anticancer Efficacy of FKB in Various Models
| Cancer Type | Cell Line / Model | IC₅₀ / Effective Dose | Observed Effects | Reference |
|---|---|---|---|---|
| Prostate Cancer | PC3, LNCaP | Varies by cell line and assay | Growth inhibition, apoptosis, G2/M cell cycle arrest. | [2] [5] [4] |
| Breast Cancer | MDA-MB-231 | 12.3 μM (72h MTT) | Cytotoxicity, apoptosis, inhibition of migration & invasion, anti-angiogenesis. | [8] |
| Breast Cancer | MCF-7 | 33.8 μM (72h MTT) | Cytotoxicity, apoptosis. | [8] |
| Cholangiocarcinoma | SNU-478 | Concentration-dependent | Suppression of Akt pathway, induction of apoptosis. | [3] |
| Uterine Leiomyosarcoma | SK-LMS-1 | < 5 μg/mL (~8.8 μM) | Induction of apoptosis, cell cycle arrest, synergy with Docetaxel/Gemcitabine. | [4] |
The experimental data confirm that This compound is a bona fide neddylation pathway inhibitor that directly targets the NAE complex. The workflow for confirming FKB's activity and mechanism integrates the described protocols and can be visualized as follows:
A significant application of FKB's neddylation inhibition is in combination therapy. FKB synergizes with proteasome inhibitors like Bortezomib by enhancing the downregulation of Skp2 and upregulation of p27 and p21, offering a promising strategy for treating resistant cancers like castration-resistant prostate cancer [2] [5]. Furthermore, FKB has shown efficacy in non-oncological contexts, such as ameliorating depressive-like behaviors by inhibiting neddylation in the ventral hippocampus, highlighting the broader therapeutic potential of neddylation modulation [9].
This compound is a promising natural product inhibitor of the neddylation pathway with demonstrated efficacy across multiple cancer types. The application notes and detailed protocols provided herein—ranging from initial in vitro conjugation assays to cellular validation—equip researchers with the necessary tools to investigate FKB's mechanism of action and therapeutic potential. Further research, including in vivo pharmacokinetic and toxicological studies, is warranted to advance this compound toward clinical development.
This compound (FKB) is a naturally occurring chalcone isolated primarily from the kava plant (Piper methysticum) that has emerged as a promising chemopreventive and anticancer agent with significant potential in combination therapy regimens. Structurally identified as (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one, this unique compound has demonstrated robust antitumor activity across diverse cancer types through multimodal mechanisms of action [1] [2]. The compound's interest in oncology stems from its ability to selectively target multiple signaling pathways frequently dysregulated in cancer while exhibiting relatively low toxicity toward normal cells, making it an ideal candidate for combination strategies [3] [2]. Evidence suggests that FKB possesses favorable therapeutic indices in several cancer models, with reported IC₅₀ values in malignant cells significantly lower than those observed in non-transformed counterparts [2].
The anticancer activity of FKB involves a complex interplay of multiple molecular mechanisms that collectively disrupt tumor growth and survival. Research has demonstrated that FKB directly binds to the regulatory subunit (APP-BP1) of the NEDD8-activating enzyme (NAE), thereby inhibiting protein neddylation and subsequent activation of cullin-RING ubiquitin ligases [4]. This neddylation inhibition leads to impaired degradation of key cell cycle regulators and promotes the accumulation of tumor suppressive proteins. Additionally, FKB induces reactive oxygen species (ROS)-mediated oxidative stress, which triggers both intrinsic and extrinsic apoptotic pathways through modulation of Bcl-2 family proteins, death receptor upregulation, and caspase activation [5] [6]. The compound also promotes cell cycle arrest at G2/M phase by modulating the expression and activity of cyclin B1, Cdc2, Cdc25C, and Myt1 [3] [2]. Furthermore, FKB exhibits significant anti-metastatic properties by inhibiting matrix metalloproteinases (MMP-2 and MMP-9), suppressing epithelial-mesenchymal transition markers, and disrupting angiogenic processes through regulation of VEGF and other tyrosine kinase-mediated pathways [3] [2].
The therapeutic potential of FKB is particularly evident in combination regimens with conventional chemotherapeutics and targeted agents, where it demonstrates synergistic effects across various cancer models. The strategic combination of FKB with standard therapeutics allows for dose reduction of conventional agents while maintaining or enhancing antitumor efficacy, potentially mitigating treatment-related toxicities and overcoming chemoresistance mechanisms.
Table 1: Synergistic Combinations of this compound with Chemotherapeutic Agents
| Cancer Type | Combination Agent | Combination Index (CI) | Key Findings | Proposed Mechanisms |
|---|---|---|---|---|
| Gastric Cancer | Doxorubicin (0.5 µg/mL) | 0.07-0.64 (dose-dependent) | 93.2% reduction in viability at highest combination [5] | ROS-mediated apoptosis & autophagy; Enhanced DNA fragmentation; Caspase-3 activation [5] [7] |
| Prostate Cancer | Bortezomib | Not quantified | Enhanced growth inhibition & apoptosis [4] | Skp2 degradation; p27/Kip1 & p21/WAF1 upregulation [4] |
| Cholangiocarcinoma | Cisplatin | Additive effect | 52.4% reduction in cell viability at 72h [8] | Akt pathway suppression; Enhanced PARP cleavage [8] |
| Acute Myeloid Leukemia | Daunorubicin | Additive effect | Reduced viable cell numbers; Enhanced apoptosis [9] | Modulation of NF-κB signaling [9] |
| B-cell Lymphoma | Venetoclax (BCL-2 inhibitor) | Synergistic (CI<1) | Enhanced mitochondrial apoptosis [1] | Downregulation of BCL-XL; PI3K/Akt pathway inhibition [1] |
Table 2: In Vivo Efficacy of this compound Combinations in Xenograft Models
| Cancer Model | Combination Protocol | Efficacy Outcomes | Toxicity Observations |
|---|---|---|---|
| Gastric Cancer (AGS cells) | FKB (25 mg/kg) + Doxorubicin (2 mg/kg), twice weekly for 4 weeks [5] | Significant tumor growth inhibition compared to monotherapies [5] | No overt toxicity reported at administered doses [5] |
| Cholangiocarcinoma (SNU-478 cells) | FKB (25 mg/kg) + Cisplatin (5 mg/kg) + Gemcitabine (100 mg/kg), twice weekly for 2 weeks [8] | Significant tumor growth inhibition [8] | Well tolerated; no significant weight loss [8] |
| Glioblastoma (U251 cells) | FKB (30 mg/kg) + Chloroquine (50 mg/kg), every 3 days for 3 weeks [10] | Enhanced tumor growth suppression vs monotherapy [10] | No adverse effects reported [10] |
| B-cell Lymphoma | FKB (25 mg/kg) every 2 days + Venetoclax (100 mg/kg) daily for 2 weeks [1] | Significant tumor growth inhibition [1] | No significant body weight changes [1] |
The combination data reveals that FKB consistently enhances the efficacy of conventional chemotherapeutics across diverse cancer types, with particularly strong synergism observed in gastric cancer models when combined with doxorubicin [5] [7]. The dose-dependent CI values indicate that lower concentrations of FKB produce more pronounced synergistic effects, suggesting that even minimal amounts can significantly potentiate conventional chemotherapy. Furthermore, the ability of FKB to synergize with targeted agents like venetoclax in lymphoma models highlights its potential in modern precision oncology approaches [1]. The in vivo results across multiple xenograft models demonstrate that these combination regimens are well-tolerated without significant toxicity, supporting their translational potential for further clinical development.
Cell Culture Preparation: Begin by maintaining cancer cell lines in appropriate media (RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere. Use cells at passages 15-20 for experimental consistency [4]. For prostate cancer studies, LNCaP, PC3, and C4-2B cells are recommended; for gastric cancer, AGS, SCM-1, and MKN45 cells; for hematological malignancies, HL-60 (myeloid leukemia) and SUDHL-4 (B-cell lymphoma) have demonstrated appropriate responsiveness [4] [9] [1].
Compound Preparation: Prepare a 10 mM stock solution of FKB in DMSO and store in aliquots at -80°C. Avoid repeated freeze-thaw cycles. For combination agents, prepare stock solutions according to manufacturer recommendations: bortezomib (Cayman Chemical) in DMSO, doxorubicin in sterile water, cisplatin in PBS, and venetoclax in DMSO [4] [5] [1]. Further dilute working concentrations in complete cell culture medium immediately before use, ensuring final DMSO concentrations do not exceed 0.1% (v/v).
Combination Treatment Setup: Plate cells in 96-well plates at optimal densities (2-4 × 10³ cells/well for viability assays; 2 × 10⁴ cells/well for apoptosis assays) and allow to adhere for 24 hours. For initial screening, treat cells with serial dilutions of FKB (0-100 μM) in combination with fixed concentrations of chemotherapeutic agents (e.g., 0.5 μg/mL doxorubicin, 10 nM bortezomib, or 0.5 μM venetoclax) for 24-72 hours [5] [1]. Include vehicle controls (0.1% DMSO) and single-agent treatment controls for proper comparison.
Viability Assessment: Following treatment, assess cell viability using MTT or MTS assays. Add MTT reagent (0.5 mg/mL) and incubate for 2-4 hours at 37°C. Subsequently, dissolve formed formazan crystals in DMSO or SDS solution and measure absorbance at 570 nm using a microplate reader [4] [8]. Normalize absorbance values to vehicle-treated controls to calculate percentage viability.
Synergy Quantification: Calculate combination indices (CI) using the Chou-Talalay method through CompuSyn software or manual calculation based on the median-effect principle [5]. CI values < 0.9 indicate synergy; CI = 0.9-1.1 indicates additive effects; CI > 1.1 indicates antagonism. Generate dose-effect curves for each single agent and their combinations to determine CI values across different effect levels (ED₅₀, ED₇₅, ED₉₀) [5] [7].
Annexin V/Propidium Iodide Staining: Following combination treatment, harvest both adherent and floating cells using gentle trypsinization. Wash twice with cold PBS and resuspend in 1× binding buffer at a density of 1 × 10⁶ cells/mL. Transfer 100 μL of cell suspension to flow cytometry tubes and add 5 μL of Annexin V-FITC and 5 μL of propidium iodide (PI) [8] [2]. Incubate for 15 minutes at room temperature in the dark. Add 400 μL of binding buffer and analyze within 1 hour using a flow cytometer with appropriate filters (FITC: Ex/Em = 488/530 nm; PI: Ex/Em = 488/617 nm).
Caspase Activity Assay: Lyse treated cells in caspase lysis buffer and determine protein concentration. Aliquot equal amounts of protein (50-100 μg) into 96-well plates. Add caspase-specific substrates (Ac-DEVD-AFC for caspase-3/7, Ac-IETD-AFC for caspase-8, Ac-LEHD-AFC for caspase-9) at final concentration of 50 μM. Incubate at 37°C for 1-2 hours and measure fluorescence (Ex/Em = 400/505 nm) using a microplate reader [3]. Express caspase activity as fold-increase over vehicle-treated controls.
Cell Cycle Analysis: Fix treated cells in 70% ethanol at -20°C for at least 2 hours. Wash with PBS and treat with RNase A (100 μg/mL) at 37°C for 30 minutes. Stain cellular DNA with propidium iodide (50 μg/mL) for 30 minutes in the dark. Analyze DNA content using a flow cytometer with a minimum of 10,000 events per sample. Determine cell cycle distribution using appropriate software (e.g., ModFit LT or FlowJo) and quantify the percentage of cells in sub-G₁ (apoptotic), G₀/G₁, S, and G₂/M phases [3] [2].
Animal Model Establishment: Utilize 4-6 week old immunodeficient mice (BALB/c nude or SCID strains) for xenograft studies. For subcutaneous models, harvest exponentially growing cancer cells (e.g., AGS gastric, SNU-478 cholangiocarcinoma, or SUDHL-4 lymphoma cells) and resuspend in PBS mixed 1:1 with Matrigel. Inject 1-2 × 10⁶ cells subcutaneously into the flanks of mice [5] [8] [1]. Monitor tumor growth until volumes reach approximately 100 mm³ (calculated using the formula: π/6 × (length × width²)) before initiating treatment.
Treatment Administration: Randomize tumor-bearing mice into experimental groups (n=5-10): (1) vehicle control, (2) FKB monotherapy, (3) chemotherapeutic agent monotherapy, and (4) combination therapy. Administer FKB via intraperitoneal injection at 25-30 mg/kg, 2-3 times per week [5] [8] [1]. Administer combination agents according to established protocols: doxorubicin (2 mg/kg, i.p., weekly), cisplatin (5 mg/kg, i.p., twice weekly), gemcitabine (100 mg/kg, i.p., twice weekly), or venetoclax (100 mg/kg, oral gavage, daily) [5] [8] [1]. Continue treatment for 2-4 weeks based on tumor growth and toxicity monitoring.
Toxicity and Efficacy Monitoring: Measure tumor dimensions and body weights 2-3 times weekly. Calculate tumor volumes using the ellipsoid formula. Upon study completion, euthanize animals and collect tumors for weighing and further analysis (histology, protein extraction) [8]. For toxicity assessment, collect blood samples for hematological and biochemical analysis (liver function tests: AST, ALT; renal function: BUN, creatinine) and harvest major organs (liver, kidney, heart) for histological examination [6].
Statistical Analysis: Express tumor volume data as mean ± SEM. Compare treatment groups using two-way ANOVA with post-hoc tests for multiple comparisons. Consider p-values < 0.05 statistically significant. Calculate tumor growth inhibition (%) as (1 - [Tumor volumefinal(treated) - Tumor volumefinal(control)]) × 100.
The anticancer efficacy of FKB in combination therapies arises from its multimodal effects on critical signaling pathways that regulate cell survival, proliferation, and death. Understanding these mechanistic insights is essential for rational design of combination regimens and identification of predictive biomarkers for treatment response.
Figure 1: Molecular Mechanisms of this compound in Chemotherapy Sensitization
The synergistic interactions between FKB and conventional chemotherapeutic agents emerge from complementary mechanisms that collectively enhance cancer cell death. FKB-induced ROS generation plays a central role in sensitizing cancer cells to chemotherapy. Elevated ROS levels cause oxidative damage to cellular macromolecules including DNA, proteins, and lipids, thereby augmenting the DNA-damaging effects of agents like doxorubicin and cisplatin [5] [6]. This oxidative stress simultaneously disrupts mitochondrial membrane potential, facilitating the release of cytochrome c and activation of the intrinsic apoptotic pathway. The ROS-mediated activation of JNK and p38 MAPK signaling further promotes apoptosis while inhibiting survival pathways [5] [6]. When combined with chemotherapeutics, this FKB-induced pro-oxidant environment lowers the threshold for apoptosis induction, allowing for enhanced cytotoxicity at lower drug concentrations.
FKB's inhibition of the neddylation pathway represents another crucial mechanism underlying its synergistic interactions. By binding to the APP-BP1 subunit of NAE, FKB prevents NEDD8 conjugation to cullin proteins, resulting in impaired activity of cullin-RING ubiquitin ligases [4]. This disruption affects the turnover of key regulatory proteins, leading to accumulation of cell cycle inhibitors such as p21 and p27. In prostate cancer models, FKB-mediated neddylation inhibition causes Skp2 degradation, which enhances the efficacy of bortezomib by further stabilizing cell cycle regulators [4]. Additionally, FKB modulates the PI3K/Akt/mTOR pathway, a central regulator of cell survival and proliferation that is frequently hyperactivated in cancer. FKB suppresses phosphorylation of Akt, mTOR, and downstream effectors, thereby inhibiting pro-survival signaling and sensitizing cancer cells to targeted agents like venetoclax [1]. This pathway modulation is particularly important in B-cell lymphomas, where FKB synergizes with BCL-2 inhibition through concurrent disruption of parallel survival pathways.
Figure 2: Neddylation Inhibition Mechanism in Prostate Cancer Combination Therapy
Successful translation of FKB combination therapies requires careful attention to formulation strategies that enhance stability, bioavailability, and tumor-specific delivery. While FKB demonstrates reasonable solubility in DMSO for in vitro applications, its aqueous solubility is limited, presenting challenges for in vivo administration. For animal studies, FKB is typically dissolved in vehicle solutions containing DMSO (not exceeding 5-10%), Cremophor EL, PEG-400, or cyclodextrin complexes to improve solubility and bioavailability [5] [1]. Recent advances in nanocarrier systems offer promising approaches to enhance FKB delivery, including polymeric nanoparticles, liposomes, and lipid-based formulations that can improve pharmacokinetic profiles and reduce potential off-target effects. For combination regimens, co-encapsulation of FKB with chemotherapeutic agents in dual-drug delivery systems represents an innovative strategy to ensure synchronized biodistribution and tumor accumulation. Additionally, surface functionalization of nanocarriers with tumor-targeting ligands could further enhance specificity and therapeutic efficacy while minimizing systemic exposure.
Despite the reported hepatotoxicity associated with kava extracts in clinical use, carefully designed FKB monotherapy studies have demonstrated acceptable safety profiles in preclinical models [6]. The reported hepatotoxicity appears concentration-dependent and may be mitigated by formulation approaches that reduce hepatic accumulation. Comprehensive toxicity assessment should include:
Notably, the combination of FKB with conventional chemotherapeutics may allow for dose reduction of both agents while maintaining efficacy, potentially mitigating toxicity concerns. However, careful evaluation of combination-specific toxicities remains essential, particularly for regimens involving agents with narrow therapeutic indices.
The identification of predictive biomarkers will be crucial for clinical translation of FKB combination therapies. Promising candidate biomarkers include:
Development of companion diagnostics based on these biomarkers will enable precision medicine approaches for FKB combination therapies, ensuring optimal patient selection and treatment outcomes.
This compound represents a promising natural product with significant potential in cancer combination therapy. Its multimodal mechanisms of action, targeting neddylation, ROS signaling, cell cycle regulation, and survival pathways, provide a strong mechanistic rationale for synergistic interactions with conventional chemotherapeutics and targeted agents. The comprehensive protocols outlined in this document provide researchers with standardized methodologies for evaluating FKB combinations in preclinical models, facilitating comparison across studies and accelerating translational progress.
Future research should prioritize the development of optimized formulation strategies to enhance FKB bioavailability and tumor targeting, the identification and validation of predictive biomarkers for patient selection, and the systematic evaluation of sequencing strategies for combination regimens. Additionally, exploration of FKB combinations with immunotherapeutic agents represents an promising frontier, given the potential interplay between oxidative stress, autophagy, and antitumor immunity. Through continued mechanistic investigation and rigorous preclinical development, FKB combination therapies hold significant promise for addressing unmet needs in oncology by enhancing efficacy while reducing treatment-related toxicities.
| Question | Answer & Key Technical Details |
|---|---|
| What are the primary stability and bioavailability challenges with FKB? | FKB has poor aqueous solubility and low bioavailability, which limits its in vivo biological effects and therapeutic application [1]. |
| What is a promising strategy to improve FKB's properties? | Structural modification via biotransformation can enhance its physicochemical properties. Specific fungal strains can perform O-demethylation and/or hydroxylation followed by 4-O-methylglycosylation, creating more hydrophilic derivatives with improved solubility and stability [1]. |
| Which fungal strains are effective for FKB biotransformation? | Strains like Beauveria bassiana (KCh J1.5 and BBT), Metarhizium robertsii (MU4), and Isaria tenuipes (MU35) have shown high yields in converting FKB into its methylglycoside derivatives [1]. |
| Are there any critical safety concerns regarding FKB? | Yes. Studies indicate FKB can be a potent hepatocellular toxin. Its hepatotoxicity is mediated by inducing oxidative stress and glutathione (GSH) depletion. It is recommended to monitor and control FKB levels in preparations [2]. |
| Can FKB be used in combination therapies? | Absolutely. FKB shows synergistic effects (Combination Index, CI < 1) with several drugs, including the BCL-2 inhibitor Venetoclax in lymphoma and Doxorubicin in gastric cancer, which can allow for lower, potentially less toxic doses of each agent [3] [4]. |
This protocol is adapted from studies using entomopathogenic fungi to create glycosylated FKB derivatives [1].
The workflow illustrates the biotransformation process for creating more stable FKB derivatives:
This protocol is based on findings that FKB-induced liver cell damage is glutathione-dependent [2].
This protocol outlines how to test FKB in combination with other anti-cancer agents, using validated methods for synergy calculation [3] [4].
The diagram below summarizes the molecular pathways through which FKB exerts its anti-cancer effects and its synergistic interactions:
For easy comparison, here is a summary of critical quantitative data from the research.
| Cell Line / System | Observed Effect | Key Metric / IC₅₀ / Combination Index (CI) | Context / Notes |
|---|---|---|---|
| B-cell Lymphoma (SUDHL-4) | Growth Inhibition | Dose-dependent | 24h treatment; FKB reduced viability [3]. |
| B-cell Lymphoma | Synergy with Venetoclax | CI < 1 (Synergistic) | Chou-Talalay method [3]. |
| Gastric Cancer (AGS) | Synergy with Doxorubicin | CI = 0.07 - 0.64 | Lower CI indicates stronger synergy [4]. |
| Osteosarcoma (143B) | Growth Inhibition | IC₅₀ ≈ 1.97 µg/mL (3.5 µM) | 72h treatment [5]. |
| Hepatocytes (HepG2) | Hepatotoxicity | LD₅₀ = 15.3 µM | Mediated by oxidative stress, GSH depletion [2]. |
The table below summarizes the key mechanisms behind FKB-induced liver injury based on current research.
| Mechanism of Hepatotoxicity | Key Findings / Mediators | Experimental Evidence (Cellular/Animal Models) | Citations |
|---|---|---|---|
| Oxidative Stress & GSH Depletion | Induces oxidative stress; depletes reduced glutathione (GSH). Replenishing GSH rescues cells. | HepG2 and L-02 cells; in vivo bioluminescence imaging in mice. | [1] |
| Signaling Pathway Modulation | Inhibits IKK/NF-κB pathway; activates MAPK pathways (ERK, p38, JNK). | HepG2 and L-02 cells; Western blot analysis, signaling pathway assays. | [1] |
| Apoptosis Induction | Activates caspases (-3/7, -8, -9); alters Bcl-2 family protein ratios (↑Bax, ↓Bcl-2, Bcl-xL). | Human osteosarcoma, B-cell lymphoma, and cholangiocarcinoma cell lines. | [2] [3] [4] |
For your troubleshooting guides and FAQs, here are specific strategies researchers can employ to manage hepatotoxicity risks.
Monitor and Modulate Glutathione Levels
Explore Structural Modification
Employ Robust In Vitro Screening Models
Investigate Combination Therapies
To help visualize the key processes in FKB hepatotoxicity and its investigation, the following diagrams outline the proposed mechanism and a suggested experimental workflow.
The table below summarizes the key factors for optimizing your biotransformation process, common issues you might encounter, and evidence-based solutions.
| Factor to Optimize | Common Problems | Recommended Solutions & Evidence |
|---|---|---|
| Strain Selection [1] | Low substrate conversion; no product formation. | Use high-performing strains: Beauveria bassiana KCh J1.5, B. bassiana KCh BBT, Metarhizium robertsii MU4, or Isaria tenuipes MU35. These strains successfully produced methylglycosylated derivatives with high yields, while others like I. fumosorosea showed minimal conversion. |
| Process Monitoring [1] | Unclear reaction endpoint; inefficient product harvesting. | Monitor conversion over 3-10 days. UHPLC and TLC analysis showed less than 5% unreacted substrate after 3 days in the best cultures, with optimal yields harvested at 10 days. |
| Product Recovery [1] | Low recovery of polar derivatives. | Target products have higher polarity than Flavokawain B. Use analytical TLC/UHPLC to identify products, then purify using preparative TLC (pTLC). Confirm structures with NMR spectroscopy. |
| Substrate Properties [1] [2] [3] | Poor solubility in aqueous culture media. | This compound has low aqueous solubility. Pre-dissolve the substrate in a small volume of a water-miscible solvent like ethanol or DMSO before adding it to the fungal culture to ensure even distribution and access for the cells. |
For reproducible results, follow these detailed methodologies based on the cited research.
This protocol outlines the core procedure used to successfully generate this compound derivatives.
The workflow for this protocol is summarized in the following diagram:
Q1: Why use whole-cell fungal biocatalysts instead of isolated enzymes? Using whole cells is more cost-effective and efficient for complex, multi-step reactions. The intact cell protects and stabilizes the enzymes, and it internally supplies and regenerates the necessary cofactors (like sugars for glycosylation), eliminating the need for expensive external supplementation [1].
Q2: What are the main types of structural modifications these fungi perform on this compound? The primary modifications are O-demethylation and/or hydroxylation, followed by 4-O-methylglycosylation (the attachment of a methylated sugar unit). This glycosylation is key to increasing the water solubility and bioavailability of the compound [1].
Q3: What is the significance of obtaining glycosylated derivatives? Glycosylation is a proven strategy to improve the physicochemical properties of poorly soluble compounds like chalcones. It can significantly enhance water solubility, which directly impacts bioavailability and bioactivity. For example, the glycosylated form of quercetin (isoquercetin) showed a much higher bioavailability than the aglycone form [1].
Researchers mainly pursue two strategies to enhance FKB's properties: biotransformation to create more soluble derivatives, and chemical synthesis of novel analogs. A key challenge to address is FKB's association with hepatotoxicity [1] [2], which underscores the importance of any stability-improvement effort.
The table below summarizes the core approaches:
| Strategy | Core Mechanism | Key Features / Outcomes | Reference |
|---|---|---|---|
| Biotransformation [3] | Microbial glycosylation of the FKB molecule | Environmentally friendly; Produces 4-O-methylglycosylated derivatives; Aims to increase water solubility and bioavailability. | |
| Chemical Synthesis of Mannich Base Derivatives [4] | Structural modification via the Mannich reaction | Creates derivatives with significantly increased anti-acetylcholinesterase activity; Can optimize lipophilicity (e.g., log P = 1.75) to cross the blood-brain barrier. | |
| Structural Mimicry of Combretastatin [4] | Design of chalcone analogs based on a stable colchicine-site inhibitor | Yields compounds with low cytotoxicity towards normal cells and greater metabolic stability than the reference compound (CA-4). |
This protocol uses whole-cell biocatalysts to glycosylate FKB, which can impact its stability and solubility [3].
Workflow Overview:
Key Steps:
This protocol involves the chemical modification of FKB to create new compounds with improved properties [4].
Workflow Overview:
Key Steps:
This method is adapted from a validated UHPLC protocol for analyzing kava compounds and can be used to assess Flavokawain B stability in your solutions [1].
1. Sample Preparation for Stability Assessment
2. Instrumentation and Chromatographic Conditions
3. Data Interpretation Monitor the chromatogram for the appearance of new peaks, particularly ones eluting earlier than the main FKB peak. These are likely cis-isomers of FKB, formed via degradation/isomerization. LC-MS/MS confirmation can be used, as these isomers will have the same molecular weight but different fragmentation patterns [1].
This table summarizes key data on FKB properties and handling from the search results.
| Parameter | Details & Quantitative Data | Source |
|---|---|---|
| Recommended Storage (Powder) | -20°C (powder) | [4] |
| Recommended Storage (Solution) | -80°C (in solvent) | [4] |
| Stability Limitation | Degradation/isomerization in aqueous or alcoholic solvents; prepare working solutions immediately before use. | [1] |
| Observed Degradation Product | cis-Flavokawain B (identified by LC-MS/MS, elutes earlier than FKB in chromatograms). | [1] |
| Solvent for Stable Stock | Non-alcoholic solvents (e.g., DMSO, acetone). | [1] [5] |
| Detection Wavelength | 355 nm (for optimal detection with other flavokavins). | [5] |
| Limit of Quantification (LOQ) | 0.062 µg/mL (as per a specific UHPLC-UV method). | [1] |
Q1: Why does a new peak appear in my UHPLC analysis after storing my FKB solution? This is most likely cis-isomerization [1]. FKB can convert to a cis-isomer when dissolved in aqueous or alcoholic solvents. This isomer has the same mass but a different retention time (often earlier). To prevent this, use non-aqueous solvents for stock solutions and avoid long-term storage of working solutions [1].
Q2: What is the best solvent for preparing a stable FKB stock solution? For long-term stock solutions, use pure DMSO or acetone [1] [5]. These solvents help prevent the isomerization reaction that occurs in water or alcohols like methanol and ethanol.
Q3: At what temperature should I store FKB? According to safety data sheets, FKB powder should be stored at -20°C [4]. For solutions, especially stock solutions intended for long-term preservation, -80°C is advised [4]. Always aliquot solutions to avoid repeated freeze-thaw cycles.
| Problem | Possible Cause | Solution |
|---|---|---|
| Decreased biological activity | Degradation of FKB in solution due to improper solvent or storage. | Prepare a fresh stock solution in DMSO. Ensure storage at -80°C and avoid repeated freezing/thawing. |
| Poor chromatographic separation | Column not suited for separation or method not optimized. | Use a recommended column (e.g., HSS T3) and follow the published gradient method with a column temperature of 60°C [1]. |
| High background in cell viability assays | Cytotoxicity of solvent. | Ensure the final concentration of solvent (e.g., DMSO) in cell culture media does not exceed 0.1% [2]. |
This diagram outlines the key steps for preparing and verifying stable this compound solutions.
This diagram summarizes the key molecular pathways implicated in this compound's hepatotoxic effects, based on mechanistic studies.
Here are answers to some common technical questions you might encounter when working with FKB.
FAQ 1: How can I improve the solubility and stability of Flavokawain B in vitro?
FKB has poor aqueous solubility, which can limit its application in biological assays [1]. The table below summarizes preparation methods validated in recent studies.
| Application | Recommended Solvent | Final Concentration | Key Supporting Findings |
|---|---|---|---|
| In vitro (Cell culture) | DMSO [2] [3] | 42 mg/mL (147.72 mM) [2] | Standard for stock solutions; ensure final DMSO concentration is low (e.g., <0.1%) to avoid cytotoxicity [3]. |
| In vivo (Oral gavage) | Olive oil [4] | 50 mg/kg/day dose shown effective [4] | Successfully used for in vivo antitumor studies in murine models. |
| In vivo (Intraperitoneal injection) | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O [2] | 2.3 - 5 mg/mL [2] | Formulation validated to provide a clear solution for injection. |
FAQ 2: What are the established experimental protocols for testing FKB's anticancer activity in vivo?
The following methodology has been successfully used to evaluate the antitumor and antimetastatic effects of FKB in a murine breast cancer model [4].
FAQ 3: Which signaling pathways are targeted by FKB, and how can I analyze them?
FKB exerts anticancer effects through multiple pathways. The diagram below illustrates the key signaling pathways inhibited by FKB and the experimental methods used for analysis.
Key supporting evidence for these pathways:
The most consistent challenge noted is FKB's poor aqueous solubility and bioavailability [1]. The biotransformation approach using fungal cultures to create glycosylated derivatives is one strategy reported to enhance hydrophilicity [1]. Exploring novel formulation strategies could be a valuable area for your yield improvement efforts.
| Aspect | This compound (FKB) | Rosiglitazone |
|---|---|---|
| Classification | Natural, selective PPARγ modulator (SPPARγM) [1] [2] | Synthetic, full PPARγ agonist [1] [3] |
| Glucose-Lowering Efficacy | Effective; similar to rosiglitazone in animal models [1] | Effective; potent insulin sensitizer [3] |
| Molecular Mechanism | Binds PPARγ, inhibits Ser273 phosphorylation, partially activates transcription; promotes insulin-sensitive gene expression with minimal adipogenesis [1] [2] | Full PPARγ activation; promotes insulin sensitivity and adipogenesis [3] |
| Weight Gain | No significant weight gain in animal studies [1] | Causes significant weight gain [1] [3] |
| Cardiovascular Risk | No edema, heart failure, or cardiac damage reported in preclinical models [1] | Risk of fluid retention, edema, and congestive heart failure; history of cardiovascular safety concerns [4] [3] [5] |
| Other Notable Side Effects | No liver or kidney damage observed in animal studies [1] | Increased fracture risk in women; requires liver function monitoring; potential for diabetic macular edema [3] [5] |
The comparative profile is supported by concrete experimental evidence from recent studies.
Key findings from animal models of Type 2 Diabetes (T2DM) are summarized below:
| Animal Model | Treatment | Key Efficacy Findings | Key Safety Findings |
|---|---|---|---|
| HFD-fed/STZ-treated & db/db mice [1] | This compound | Reduced fasting & postprandial blood glucose; lowered glycated hemoglobin [1] | No weight gain; no liver or kidney damage [1] |
| HFD-fed/STZ-treated & db/db mice [1] | Rosiglitazone | Reduced fasting & postprandial blood glucose; lowered glycated hemoglobin [1] | Caused significant weight gain [1] |
The following table outlines the core cellular-level differences that explain the distinct safety profiles of FKB and rosiglitazone.
| Experimental System | This compound (FKB) Findings | Rosiglitazone Findings |
|---|---|---|
| 3T3-L1 Adipocyte Cells | Increased mRNA of insulin/glucose metabolism genes; minimal effect on adipose differentiation genes [1] | Strongly promotes adipose differentiation and related gene expression [1] [2] |
| PPARγ Phosphorylation | Inhibited CDK5-mediated phosphorylation of PPARγ at Ser273 [1] | Does not specifically inhibit Ser273 phosphorylation [1] |
| SPR Binding Assay | High binding affinity for PPARγ [1] | High binding affinity for PPARγ [1] |
For researchers seeking to replicate or build upon these findings, here is a summary of the key methodologies used in the studies.
The following diagrams illustrate the core mechanistic difference and a typical experimental workflow for evaluating these compounds.
| Chalcone Compound | Reported Anticancer Mechanisms | Cancer Types Studied (In Vitro/In Vivo) |
|---|---|---|
| This compound | Induces ROS-mediated apoptosis & autophagy; activates caspases (-3, -8, -9); downregulates Bcl-2, survivin; inhibits PI3K/Akt/mTOR pathway; induces G2/M cell cycle arrest; suppresses migration/invasion [1] [2] [3]. | Lung adenocarcinoma (A549), B-cell lymphoma, Synovial sarcoma, Gemcitabine-resistant NSCLC [1] [2] [3]. |
| Flavokawain A | Induces G1 arrest (p53-wildtype) or G2/M arrest (p53-mutant); promotes mitochondria-dependent apoptosis; increases Bax/Bcl-xl ratio; downregulates survivin & XIAP [4]. | Bladder cancer [4]. |
| Xanthohumol | Induces mitochondria-dependent apoptosis; increases Bax/Bcl-2 ratio; inhibits NF-κB signaling; causes G0/G1 cell cycle arrest; modulates immune response (Th1/Th2) [5]. | Breast cancer (MCF-7, MDA-MB-231) [5]. |
| Isoliquiritigenin | Inhibits Topoisomerase I activity; induces cell apoptosis [6]. | Glioma, Hepatocellular carcinoma [6]. |
| Licochalcone A | Inhibits Topoisomerase I activity (dose-dependent) [6]. | Lung, Ovary, Melanoma, Colon cancers [6]. |
| A Novel Synthetic Derivative (Ch-19) | Promotes ROS accumulation; causes G2/M phase arrest; induces apoptosis [7]. | Esophageal squamous cell carcinoma [7]. |
This compound exerts its potent effects through several interconnected mechanisms:
The evidence for this compound's efficacy comes from standard, robust preclinical methodologies:
The following diagram illustrates the typical workflow for investigating this compound's mechanisms and its key apoptotic signaling pathways:
The experimental data positions this compound as a compelling candidate for further research. Its ability to target multiple pathways, synergize with existing drugs like ABT-199, and remain effective against gemcitabine-resistant cells highlights its potential as a multi-targeted agent or in combination therapy strategies to overcome drug resistance [2] [8].
| Cancer Type | Cell Line / Model | Effects on Cancer Cells (Key Findings) | Effects on Normal Cells (Key Findings) | Reference |
|---|---|---|---|---|
| Oral Squamous Cell Carcinoma (OSCC) | H400, BICR56 (Malignant); OKF6 (Normal keratinocytes) | Significant reduction in cell proliferation, migration, and invasion at low concentrations (e.g., 2.5 µg/mL FKB). | No significant reduction in cell growth at 2.5 µg/mL. Cytotoxicity only at higher concentrations (5-10 µg/mL). | [1] |
| Non-Small Cell Lung Cancer (NSCLC) | A549 (Gemcitabine-resistant); NLC CCL-151 (Normal lung) | Selective inhibition of viability; induction of mitochondrial apoptosis, ROS production, and inhibition of migration/invasion. | Showed lower toxicity compared to cancer cells. | [2] |
| Oral Carcinoma | HSC-3, A-2058, Cal-27, A-549 (Cancer); Gingival Fibroblast (Normal) | Cytotoxic effects observed across multiple cancer cell lines. | Showed very minimal cytotoxic effect. | [3] |
| Cholangiocarcinoma | SNU-478 (Cancer); In vivo mouse model | Inhibited cell proliferation and induced apoptosis; suppressed tumor growth in xenograft models. | In vivo study showed effective tumor suppression. | [4] |
The selectivity of FKB is established through a suite of standard in vitro and in vivo assays. Here are the methodologies and detailed findings from key studies.
Researchers typically use the following protocols to evaluate FKB's effects:
Cell Viability and Proliferation Assays:
Apoptosis Detection:
Cell Migration and Invasion Assays:
In Vivo Validation:
The following table provides specific quantitative data from cytotoxicity assays, highlighting the differential effect of FKB.
| Cell Line (Type) | FKB Treatment Condition | Cell Viability / Inhibition | Key Metric |
|---|---|---|---|
| H400 (OSCC) | 2.5 µg/mL for 72 h | Significant reduction | Growth inhibition [1] |
| BICR56 (OSCC) | 2.5 µg/mL for 72 h | Significant reduction | Growth inhibition [1] |
| OKF6 (Normal Oral Keratinocyte) | 2.5 µg/mL for 72 h | No significant reduction | Selective toxicity [1] |
| OKF6 (Normal Oral Keratinocyte) | 5-10 µg/mL for 24-48 h | Significant reduction | Cytotoxicity at high doses [1] |
| SNU-478 (Cholangiocarcinoma) | 72 h treatment | IC~50~ = 69.4 μmol/L | Half-maximal inhibitory concentration [4] |
FKB's selective anticancer effects are mediated through multiple molecular pathways that are often dysregulated in cancer cells. The diagram below illustrates the key mechanisms and their interconnections.
The mechanisms can be broken down as follows:
Induction of Apoptosis: FKB triggers programmed cell death primarily through the mitochondrial (intrinsic) pathway. This involves an increase in the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2), leading to a loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of executioner caspases (e.g., caspase-3) that dismantle the cell [2] [3] [6]. FKB can also induce Endoplasmic Reticulum (ER) stress and upregulate death receptors (e.g., DR5), engaging the extrinsic apoptosis pathway [6].
Cell Cycle Arrest: FKB causes cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing. This is achieved by modulating the levels of key cell cycle regulators, such as decreasing cyclin B1 and cdc2 [3].
Inhibition of Metastasis: FKB effectively suppresses the migration and invasion of cancer cells, crucial steps in the metastatic cascade. This has been demonstrated in OSCC and lung cancer cells [2] [1].
Modulation of Key Signaling Pathways: A critical mechanism for FKB's selectivity is the inhibition of the PI3K/AKT signaling pathway. This pathway is frequently overactive in cancer cells, promoting survival and growth. By blocking PI3K/AKT, FKB selectively targets cancer cells that are dependent on this pathway [2] [4]. Furthermore, FKB treatment leads to increased Reactive Oxygen Species (ROS), which can exacerbate stress and promote apoptotic signaling [2] [5].
The body of evidence suggests that Flavokawain B is a compelling candidate for further development in cancer therapy. Its ability to selectively target a wide range of cancer cells through multiple mechanisms, while showing relatively low toxicity to normal cells, provides a strong foundation for future research.
Current studies are exploring its potential in combination therapies. For instance, FKB works synergistically with conventional chemotherapeutic agents like cisplatin and doxorubicin, allowing for lower doses of these toxic drugs while maintaining or even enhancing anti-tumor efficacy [4] [5]. Research is also focused on synthesizing novel derivatives of FKB to improve its potency and pharmacological properties [7].
| Aspect Investigated | Experimental Model(s) | Key Findings & Synergistic Outcomes |
|---|---|---|
| Molecular Target of FKB | In vitro assays, prostate cancer cell lines (LNCaP, PC3, C4-2B), molecular docking [1] [2] | FKB inhibits protein neddylation by directly binding to the NEDD8-activating enzyme (NAE), identifying it as a novel NAE inhibitor [1] [2]. |
| Effect on Skp2 Protein | Prostate cancer cell lines, use of siRNA and mutant constructs [1] [3] [2] | FKB induces the degradation of the oncogenic protein Skp2 in a ubiquitin- and proteasome-dependent manner that requires a functional Cullin1 [1] [3] [2]. |
| Combination Effect on Cell Growth & Apoptosis | Prostate cancer cell lines, MTT assay, Western blot [1] [2] | FKB + Bortezomib synergistically inhibited prostate cancer cell growth and induced apoptosis [1] [2]. |
| Underlying Molecular Mechanism | Western blot analysis of protein expression [1] [3] [2] | Combination treatment led to synergistic downregulation of Skp2 and concomitant upregulation of tumor suppressors p27/Kip1 and p21/WAF1 [1] [3] [2]. |
| Selectivity for Cancer Type | RB +/+ and RB -/- mouse embryonic fibroblasts (MEFs) [1] [2] | FKB preferentially inhibited the growth of RB-deficient cells, which often have high Skp2 expression [1] [2]. |
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.
Cell Viability (MTT) Assay [1] [2]
In Vitro NEDD8 Initiation Conjugation Assay [1] [3]
Cellular Thermal Shift Assay (CETSA) & Molecular Docking [1] [3]
The synergistic effect between Flavokawain B and Bortezomib arises from their action on two different but connected protein degradation pathways. The diagram below illustrates this coordinated mechanism.
This diagram shows how FKB and Bortezomib co-target the Skp2-p27/p21 axis from different angles. FKB inhibits neddylation, leading to Skp2 degradation, while Bortezomib prevents the proteasome from breaking down p27 and p21. The combination ensures these tumor suppressors accumulate, powerfully driving cancer cells toward death [1] [2].
The experimental data provides a strong rationale for the combination of this compound and Bortezomib, particularly for aggressive cancer subtypes.
The table below consolidates data on FKB's effects on different cell types, highlighting the concentration at which it exerts its effects and the observed outcomes.
| Cell Type | Effect/Activity | Key Findings / Proposed Mechanism | Experimental Concentration/IC₅₀ | Citation |
|---|---|---|---|---|
| Human Hepatocytes (HepG2, L-02) | Hepatocellular Toxicity | Induces oxidative stress, depletes glutathione, inhibits NF-κB, activates MAPK pathways. Reversed by glutathione replenishment. | LD₅₀ = 15.3-32 μM | [1] |
| Breast Cancer (MCF-7, MDA-MB-231) | Anti-proliferation, Anti-metastasis | Induces apoptosis, causes G2/M cell cycle arrest, inhibits migration, invasion, and angiogenesis. | IC₅₀ = 12.3-33.8 μM | [2] |
| Osteosarcoma (143B, Saos-2) | Anti-proliferation, Apoptosis | Activates caspase-3/7, -8, -9; down-regulates Bcl-2, Survivin; up-regulates Bax, Puma, Fas; induces G2/M arrest. | IC₅₀ ≈ 3.5 μM (1.97 μg/mL) for 143B cells | [3] |
| Cholangiocarcinoma (SNU-478) | Anti-proliferation, Apoptosis | Induces apoptosis, suppresses Akt signaling pathway. Shows additive effect with cisplatin. | Viability inhibition in a dose- and time-dependent manner | [4] |
| B-cell Lymphoma (SUDHL-4, etc.) | Anti-proliferation, Apoptosis | Induces mitochondria-dependent apoptosis, down-regulates BCL-XL, inhibits PI3K/Akt/mTOR signaling. Synergizes with BCL-2 inhibitor. | IC₅₀ ≈ 2.5-5 μg/mL for SUDHL-4 cells | [5] |
| Non-transformed Mammary Epithelial (MCF-10A) | Cytotoxicity (Lower) | Showed considerably higher IC₅₀ compared to cancer cell lines, suggesting some selective toxicity. | Higher IC₅₀ than cancer cells | [2] |
| Bone Marrow & Small Intestinal Cells (Mouse) | Cytotoxicity (Lower) | Exhibited significantly lower side effects compared to the conventional chemotherapeutic agent Adriamycin. | Lower toxicity than Adriamycin | [3] |
The table below outlines the standard experimental methods used in the cited studies to evaluate FKB's activity and toxicity.
| Assay Type | Protocol Summary | Key Readouts / Measurements |
|---|---|---|
| Cell Viability | MTT/MTS Assay: Cells are treated with a concentration gradient of FKB for 24-72 hours. A tetrazolium dye is added and converted to formazan by metabolically active cells. The formazan absorbance is measured spectrophotometrically. | Half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve. |
| Apoptosis Detection | Annexin V/Propidium Iodide (PI) Staining: Treated cells are stained with Annexin V (binds to phosphatidylserine on the outer membrane of apoptotic cells) and PI (stains dead cells). Analysis is performed using flow cytometry. | Percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+). |
| Cell Cycle Analysis | Propidium Iodide (PI) DNA Staining: Cells are fixed and stained with PI, which intercalates into DNA. The DNA content per cell is analyzed by flow cytometry. | Distribution of cells in different cell cycle phases: Sub-G1 (apoptotic), G0/G1, S, and G2/M. |
| Western Blotting | Cells are lysed, proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies. Binding is detected using enzyme-linked secondary antibodies and a chemiluminescence system. | Changes in protein expression and post-translational modification (e.g., cleavage of Caspase-3/PARP, phosphorylation of Akt). |
| In Vivo Xenograft Models | Immunodeficient mice are inoculated with human cancer cells subcutaneously. Once tumors are established, mice are treated with FKB (e.g., intraperitoneal injection) or a vehicle control. | Tumor volume (measured with calipers) and tumor weight are compared between treated and control groups at the end of the study. |
Based on the compiled research, the dual profile of FKB—its promising anti-cancer activities and its noted hepatotoxicity—can be visualized through its effects on key cellular signaling pathways.
The diagram above illustrates the core mechanisms identified in the research. A central finding is that FKB induces oxidative stress and depletes glutathione (GSH) [1]. In normal hepatocytes, this can trigger toxic outcomes. However, in cancer cells, this stress, combined with the inhibition of survival pathways like NF-κB and Akt/mTOR, and the activation of MAPK pathways, leads to programmed cell death (apoptosis) and cell cycle arrest [1] [3] [4]. The inhibition of the Akt pathway also contributes to reduced cancer cell migration and invasion [2] [4] [5].
| Cancer Type | Cell Lines Tested | Key Findings (In Vitro/In Vivo) | Proposed Mechanisms of Action | Key Combination Synergies |
|---|
| B-Cell Lymphoma [1] | SUDHL-4, DB, etc. | • IC~50~ ~2-4 μg/ml (72h) • Inhibited tumor growth in mouse xenografts | • Mitochondria-dependent apoptosis • ↓ BCL-XL, ↓ MMP, Caspase-3/PARP cleavage • ↓ PI3K/Akt/mTOR/GSK3β signaling | Synergy with: Venetoclax (BCL-2 inhibitor) [1] | | Cholangiocarcinoma [2] | SNU-478 | • Significant growth inhibition (72h) • Enhanced tumor growth inhibition in mouse models (with Cisplatin/Gemcitabine) | • Induction of apoptosis • Suppression of the Akt pathway | Additive effect with: Cisplatin [2] | | Gastric Cancer [3] | AGS, SCM-1, MKN45 | • Synergistic cell death with Doxorubicin (CI<1) • Suppressed tumor growth in nude mice (combination) | • ROS-mediated apoptosis & autophagy • Activation of ERK/JNK pathways | Synergy with: Doxorubicin [3] | | Osteosarcoma [4] | 143B, Saos-2, OS160, MG-63 | • IC~50~ ~1.97 μg/ml (3.5 μM) in 143B cells (72h) • Inhibited colony formation, migration, and invasion | • G2/M cell cycle arrest • Intrinsic & extrinsic apoptosis (↑ Bax, Puma, Fas; ↓ Bcl-2, Survivin) • ↓ Cyclin B1, Cdc2, Cdc25C; ↑ Myt1 | Not specified in study | | Neuroblastoma [5] | SK-N-SH | • Suppressed proliferation, migration, invasion, and angiogenesis in a dose-dependent manner (12.5-50 μM) | • Inactivation of ERK/VEGF/MMPs signaling pathway | Not specified in study |
For researchers looking to replicate or build upon these findings, here is a summary of the core experimental methodologies used in these studies.
Based on the cited research, this compound exerts its anticancer effects through several interconnected molecular pathways. The following diagram synthesizes these core mechanisms into a unified signaling pathway.
The following data summarizes the half-maximal inhibitory concentration (IC₅₀) of FKB and its derivatives against two breast cancer cell lines, allowing for a direct comparison of their potency. A lower IC₅₀ value indicates greater potency [1].
| Compound | IC₅₀ (MCF-7 Cell Line) | IC₅₀ (MDA-MB-231 Cell Line) | Key Structural Features |
|---|---|---|---|
| FKB (Lead Compound) | 7.70 ± 0.30 μg/mL [1] | 5.90 ± 0.30 μg/mL [1] | Natural chalcone skeleton from Kava |
| Analog 15 | 5.50 ± 0.35 μg/mL [1] | 6.50 ± 1.40 μg/mL [1] | Presence of halogens (Cl, F) |
| Analog 16 | 6.50 ± 0.40 μg/mL [1] | 4.12 ± 0.20 μg/mL [1] | Presence of halogens (Cl, F) |
| Analog 13 | 7.12 ± 0.80 μg/mL [1] | 4.04 ± 0.30 μg/mL [1] | New derivative with 2-fluorophenyl ring B |
| Analog 2 | 8.90 ± 0.60 μg/mL [1] | 6.80 ± 0.35 μg/mL [1] | Methoxy groups at positions 3 & 4 on ring B |
| Analog 22 | 8.80 ± 0.35 μg/mL [1] | 14.16 ± 1.10 μg/mL [1] | Methoxy groups at positions 3 & 4 on ring B |
The comparison reveals key structural factors influencing cytotoxic potency:
The data in the table was generated through standardized, reproducible experimental protocols:
This compound induces cancer cell death through multiple mechanisms, which the following diagram summarizes.
The primary mechanisms are:
A key challenge for FKB is its poor aqueous solubility and low bioavailability, which can limit its therapeutic effectiveness [4].